Phleomycin
描述
Water-soluble, copper-containing low molecular weight polypeptides obtained from the culture medium of Streptomyces verticillus. They are specific inhibitors of DNA synthesis in bacteria and have been found to act as antitumor agents. They have also been used against rust fungi of plants.
属性
CAS 编号 |
11006-33-0 |
|---|---|
分子式 |
C51H75N17O21S2 |
分子量 |
1326.4 g/mol |
IUPAC 名称 |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)/t17?,18?,20?,21?,24?,25-,26?,30?,31?,32?,33+,34?,35-,36-,37-,47-,49-,50-,51+/m0/s1 |
InChI 键 |
QRBLKGHRWFGINE-UGWAGOLRSA-N |
手性 SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@@]([C@H]([C@@H]([C@@H](O3)CO)O)O)(C)O[C@H]4[C@@H]([C@]([C@H](C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |
规范 SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |
外观 |
Solid powder |
其他CAS编号 |
1422270-80-1 11006-33-0 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Phleomycin Phleomycins |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Phleomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of antitumor agents. Its potent cytotoxic effects, stemming from its ability to induce DNA damage, have made it a valuable tool in molecular biology for selection and a subject of interest in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular interactions, the generation of reactive oxygen species, and the cellular consequences of the DNA lesions it produces.
The Molecular Mechanism of Action
The cytotoxic activity of this compound is contingent upon a cascade of events that begins with its binding to DNA and culminates in the oxidative cleavage of the phosphodiester backbone. This process is critically dependent on the presence of a metal ion cofactor and a reducing agent.
DNA Binding and Intercalation
This compound binds to DNA primarily through the partial intercalation of its bithiazole tail between base pairs, with a preference for GC-rich regions.[1][2] This interaction is further stabilized by electrostatic interactions between the positively charged terminal amine of the drug and the negatively charged phosphate backbone of DNA. While both minor groove binding and intercalation have been proposed, evidence suggests that the bithiazole moiety inserts into the DNA helix.[1]
Activation via Metal Ion Chelation and Reduction
In its commercially available form, this compound is often chelated with copper (Cu²⁺), rendering it inactive.[3] For its DNA-cleaving activity to be unleashed, the copper ion must be removed and replaced by a redox-active metal, most notably iron (Fe²⁺). This process is facilitated by intracellular reducing agents such as dithiothreitol (DTT) or glutathione.[3]
The Fe(II)-Phleomycin complex then reacts with molecular oxygen (O₂) to form a ternary complex, Fe(III)-Phleomycin-O₂²⁻. This activated complex is a potent oxidizing agent, capable of abstracting a hydrogen atom from the deoxyribose sugar of the DNA backbone.[3]
Generation of Reactive Oxygen Species (ROS) and DNA Cleavage
The activated Fe(III)-Phleomycin complex initiates a series of reactions that generate highly reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (•OH), in close proximity to the DNA.[3] These ROS are the ultimate effectors of DNA damage, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[4][5] The predominant mechanism involves the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar, leading to strand scission.[3]
Quantitative Analysis of this compound's Activity
The DNA-damaging potential and cytotoxic effects of this compound and its close analog, bleomycin, have been quantified in numerous studies.
| Parameter | Analyte | Value | Cell Line/System | Reference |
| Single-Strand to Double-Strand Break Ratio | Bleomycin | ~6:1 to 7.3:1 | pUC18 Plasmid DNA | [1] |
| Bleomycin | ~3.1:1 to 3.4:1 | Hairpin DNA | [1] | |
| Bleomycin | DSBs are ~300 times more toxic than SSBs | Chinese Hamster Fibroblasts | [6] | |
| Cytotoxicity (IC50) | Bleomycin | 0.01 µg/mL | ACHN (parental) | [7] |
| Bleomycin | 0.29 µg/mL | ACHN (resistant sub-clone) | [7] | |
| Bleomycin | 0.74 µg/mL | ACHN (highly resistant sub-clone) | [7] | |
| Bleomycin | ~9 µg/mL | Less sensitive parental cell lines (mean) | [7] | |
| Working Concentration for Selection | This compound | 5 µg/mL | E. coli | InvivoGen |
| This compound | 10 µg/mL | Saccharomyces cerevisiae | InvivoGen | |
| This compound | 5-50 µg/mL | Mammalian cells | InvivoGen | |
| This compound | 5-25 µg/mL | Plant cells | InvivoGen |
Experimental Protocols
DNA Cleavage Assay using Agarose Gel Electrophoresis
This protocol allows for the visualization and quantification of single- and double-strand breaks in plasmid DNA induced by this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
This compound solution
-
Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂)
-
Dithiothreitol (DTT)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
DNA loading dye (containing bromophenol blue and xylene cyanol)
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing plasmid DNA (e.g., 200 ng), TE buffer, and the desired concentration of this compound.
-
Activation: Initiate the reaction by adding freshly prepared ferrous ammonium sulfate and DTT to the final desired concentrations (e.g., equimolar to this compound).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding EDTA to a final concentration that chelates the iron ions.
-
Sample Preparation for Electrophoresis: Add DNA loading dye to each reaction tube.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer and add ethidium bromide to a final concentration of 0.5 µg/mL.
-
Load the samples into the wells of the gel. Include a lane with untreated plasmid DNA as a control.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye fronts have migrated an adequate distance.[8][9][10][11][12]
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled (form I), nicked circular (form II, resulting from SSBs), and linear (form III, resulting from DSBs) forms of the plasmid will migrate at different rates and can be distinguished.
-
Quantify the intensity of each band using gel analysis software to determine the relative amounts of each plasmid form, allowing for the calculation of SSB and DSB frequencies.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect ROS generation in cells treated with this compound.
Materials:
-
Adherent or suspension cells
-
This compound solution
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
-
This compound Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentration of this compound. Include an untreated control and a positive control (e.g., H₂O₂).
-
-
Incubation: Incubate the cells for the desired time period.
-
Fluorescence Measurement:
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Cellular Response to this compound-Induced DNA Damage
The DNA strand breaks induced by this compound trigger a complex cellular signaling network known as the DNA Damage Response (DDR).
Activation of the ATM/ATR Signaling Pathway
DSBs are primarily sensed by the Ataxia Telangiectasia Mutated (ATM) kinase, while SSBs and stalled replication forks activate the ATM and Rad3-related (ATR) kinase.[13][14] Both kinases are master regulators of the DDR and initiate a signaling cascade by phosphorylating a multitude of downstream targets.
G2/M Cell Cycle Checkpoint Arrest
A major consequence of ATM/ATR activation is the arrest of the cell cycle at the G2/M transition.[15][16][17] This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair. Key events in this process include:
-
Chk1/Chk2 Activation: ATM and ATR phosphorylate and activate the checkpoint kinases Chk1 and Chk2.
-
Cdc25 Phosphatase Inhibition: Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.
-
Cdk1/Cyclin B1 Inactivation: Inactivated Cdc25 can no longer dephosphorylate and activate the Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2), which forms a complex with Cyclin B1. The Cdk1/Cyclin B1 complex is the master regulator of entry into mitosis. Its inhibition leads to G2 arrest.[15][16]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis. This is often mediated by the tumor suppressor protein p53, which is stabilized and activated by ATM/ATR. Activated p53 can induce the expression of pro-apoptotic genes.
Visualizations
Figure 1. Activation pathway of this compound leading to DNA damage.
Figure 2. this compound-induced DNA damage response pathway.
Conclusion
The mechanism of action of this compound is a multi-step process involving DNA binding, metal-dependent activation, and the generation of reactive oxygen species, which ultimately cause DNA strand breaks. This DNA damage elicits a robust cellular response, primarily through the ATM/ATR signaling pathway, leading to cell cycle arrest and potentially apoptosis. A thorough understanding of these intricate molecular events is crucial for the effective application of this compound in research and for the development of novel therapeutic strategies that exploit DNA damage pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sequence-selective binding of this compound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ratio of single- to double-strand DNA breaks and their absolute values determine cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The ratio of single- to double-strand DNA breaks and their absolute values determine cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bch.cuhk.edu.hk [bch.cuhk.edu.hk]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Agarose gel electrophoresis protocol (BioRad) [prl.natsci.msu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 16. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 17. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Phleomycin: From Discovery in Soil to a Tool in Molecular Biology
An In-depth Technical Guide on the Origin, Discovery, and Mechanism of a Potent Glycopeptide Antibiotic
Introduction
Phleomycin, a member of the bleomycin family of glycopeptide antibiotics, has carved a unique niche in the scientific realm. Initially investigated for its anticancer properties, its potent ability to induce DNA damage has made it an invaluable tool in molecular biology as a selective agent. This technical guide delves into the origins and discovery of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the isolation of this antibiotic, its mechanism of action, and the cellular responses it elicits, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.
Discovery and Origin
The Pioneering Work of Dr. Hamao Umezawa
The discovery of this compound is credited to the pioneering work of Japanese scientist Dr. Hamao Umezawa and his colleagues K. Maeda, H. Kosaka, and K. Yagishita in 1956.[1] Their research, conducted at the Institute of Microbial Chemistry in Japan, was part of a broader effort to identify novel antibiotics from microbial sources.
Isolation from Streptomyces verticillus
This compound was first isolated from the culture broth of Streptomyces verticillus, a bacterium belonging to the Actinomycetales order, known for its production of a wide array of secondary metabolites with diverse biological activities.[2][3][4] Some sources indicate that the strain used was a mutant variant.[5]
Chemical Structure and Properties
This compound is a water-soluble, copper-containing glycopeptide antibiotic.[5][6] Its structure is closely related to that of bleomycin, another potent antitumor antibiotic discovered by the same research group. The structural elucidation of this compound was a significant undertaking, with key contributions made by Takita and colleagues in 1972, who utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy to define its complex chemical architecture.[7][8]
Data Presentation
Antibacterial Spectrum of this compound
The initial characterization of a new antibiotic typically involves determining its spectrum of activity against a panel of microorganisms. The following table summarizes the minimal inhibitory concentrations (MICs) of this compound against various bacteria as reported in the original 1956 publication by Maeda et al.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Terajima | >100 |
| Bacillus subtilis | PCI 219 | 12.5 |
| Escherichia coli | 50 | |
| Shigella dysenteriae | 100 | |
| Salmonella paratyphi | >100 | |
| Mycobacterium sp. | 607 | 0.78 |
| Mycobacterium avium | 1.56 | |
| Mycobacterium phlei | 0.78 |
Data extracted from the original 1956 publication by Maeda et al. The full text of this publication was not available in the search results, so this data is based on citations and abstracts of the original work.
Typical Working Concentrations for Selection
This compound is widely used as a selective agent in molecular biology to isolate cells that have been successfully transformed with a resistance gene, typically the Sh ble gene from Streptoalloteichus hindustanus. The effective concentration varies depending on the organism.
| Organism | Typical Concentration Range (µg/mL) |
| Bacteria (E. coli) | 5 |
| Yeast (S. cerevisiae) | 10 |
| Filamentous Fungi | 25 - 150 |
| Mammalian Cells | 5 - 50 |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces verticillus
The following is a generalized protocol for the isolation and purification of this compound based on early methodologies.
Step 1: Fermentation
-
Inoculate a suitable liquid culture medium with spores or a vegetative inoculum of Streptomyces verticillus.
-
Incubate the culture under aerobic conditions with agitation at a controlled temperature (typically 25-30°C) for several days to allow for the production of this compound.
Step 2: Harvest and Clarification
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
The supernatant, which contains the secreted this compound, is collected.
Step 3: Cation-Exchange Chromatography
-
Adjust the pH of the clarified broth to be slightly acidic.
-
Pass the broth through a column packed with a cation-exchange resin (e.g., Amberlite IRC-50). This compound, being a basic compound, will bind to the resin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the this compound from the resin using a salt solution (e.g., sodium chloride) or a dilute acid.
Step 4: Further Purification
-
The crude this compound eluate can be further purified using techniques such as precipitation (e.g., with a Reinecke salt), followed by additional chromatographic steps like adsorption chromatography on activated carbon or silica gel.
Step 5: Crystallization and Lyophilization
-
The purified this compound can be crystallized from a suitable solvent or lyophilized to obtain a stable, powdered form.
Experimental Workflow for this compound Isolation
References
- 1. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 11006-33-0: this compound from streptomyces verticillus [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genaxxon.com [genaxxon.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The structure of the sulfur-containing chromophore of this compound, and chemical transformation of this compound to bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemistry of bleomycin. IX. The structures of bleomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Phleomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of antitumor agents.[1][2] Renowned for its potent DNA-damaging capabilities, this compound serves as a crucial tool in molecular biology for the selection of genetically modified cells and as a subject of study in cancer research and DNA repair mechanisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and practical applications in research.
Chemical Structure and Physicochemical Properties
This compound is a complex of structurally related copper-chelated glycopeptides, with this compound D1 being a major component.[5] The core structure consists of a peptide backbone, a disaccharide moiety, and a bithiazole group, which are essential for its biological function. The molecule's ability to chelate metal ions, typically copper or iron, is critical for its DNA cleavage activity.[2][6]
The chemical formula for the copper-chelated hydrochloride salt of this compound is C₅₅H₈₅O₂₁N₂₀S₂Cu · HCl, with a molecular weight of approximately 1525 g/mol .[1][6] this compound is typically supplied as a blue-colored solution or a hygroscopic powder, a characteristic imparted by the chelated copper ion.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₅H₈₅O₂₁N₂₀S₂Cu · HCl | [1][6] |
| Molecular Weight | ~1525 g/mol | [1][6] |
| CAS Number | 11006-33-0 | [1] |
| Appearance | Blue solution or powder | [2] |
| Solubility | Freely soluble in water (20 mg/ml), slightly soluble in methanol. | [5] |
| Stability | Stable for 18 months at -20°C, 12 months at 4°C, and 1 month at room temperature. Sensitive to high concentrations of acids and bases. | [2] |
Mechanism of Action: DNA Damage and Cellular Response
The primary mechanism of action of this compound involves the induction of single- and double-strand breaks in DNA.[1][3] This process is initiated by the binding of this compound to DNA, which is followed by the reduction of the chelated metal ion (e.g., Cu²⁺ to Cu⁺) by cellular reducing agents such as glutathione.[3] The reduced metal-phleomycin complex then reacts with molecular oxygen to generate reactive oxygen species (ROS), which directly attack the deoxyribose backbone of DNA, leading to strand scission.[3][7]
The DNA damage inflicted by this compound triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) and apoptotic signaling pathways.
DNA Damage Response (DDR)
Upon sensing DNA double-strand breaks, cells activate the DDR pathway to arrest the cell cycle and initiate DNA repair. In yeast, key proteins such as Rad53 are hyperphosphorylated in response to this compound treatment, leading to a delay in the cell cycle, particularly at the G2/M phase, to allow time for DNA repair.[8][9]
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. 101.200.202.226 [101.200.202.226]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cellular Uptake Mechanism of Phleomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular uptake mechanisms of Phleomycin, a glycopeptide antibiotic of the bleomycin family. Due to their structural and functional similarities, data from studies on bleomycin are extensively used as a proxy to elucidate the cellular transport of this compound. Understanding these uptake pathways is critical for optimizing its therapeutic efficacy, overcoming drug resistance, and developing novel drug delivery strategies.
Dual Mechanisms of Cellular Entry
This compound and its analogue, bleomycin, are hydrophilic molecules that cannot passively diffuse across the plasma membrane. Instead, they rely on two primary, distinct mechanisms for cellular internalization: transporter-mediated uptake and receptor-mediated endocytosis. The prevalence and contribution of each pathway can vary depending on the cell type and its specific molecular machinery.
Transporter-Mediated Uptake via SLC22A16
A key pathway for the entry of bleomycin, particularly the polyamine analogue bleomycin-A5, is through the human carnitine transporter 2 (hCT2), encoded by the SLC22A16 gene.[1][2] This transporter is a member of the solute carrier family and is responsible for the high-affinity uptake of L-carnitine and polyamines.[1][2]
The sensitivity of cancer cells to bleomycin-A5 has been directly correlated with the expression levels of SLC22A16.[1][2] For instance, testicular cancer cells, which are highly sensitive to bleomycin, exhibit high expression of this transporter.[1] Conversely, resistant cell lines, such as certain colon and breast cancer cells, show weak or undetectable expression of SLC22A16.[1] The uptake of bleomycin-A5 via SLC22A16 can be competitively inhibited by its natural substrates, such as L-carnitine.[3]
Receptor-Mediated Endocytosis
Independent of specific transporters, bleomycin can also enter cells through receptor-mediated endocytosis. This process involves the binding of the drug to a specific protein on the cell surface, followed by the invagination of the plasma membrane to form an endocytic vesicle containing the bleomycin-receptor complex.[4][5]
Studies have identified a large membrane protein of approximately 250 kDa that specifically binds bleomycin.[1][4] The number of these binding sites on the cell surface correlates with the cell's sensitivity to the drug.[2][4] A decrease in the number of these surface receptors can contribute to bleomycin resistance.[4] Once internalized, the bleomycin must be released from the endosome into the cytosol to reach its ultimate target, the cellular DNA.[4] More recent evidence also points to Annexin A2 as a cell-surface binding protein for bleomycin, which may be involved in its pathological effects, such as pulmonary fibrosis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the cellular uptake and cytotoxicity of bleomycin.
| Parameter | Value | Cell Line / System | Reference |
| Receptor-Binding Affinity | |||
| Half-saturating concentration | 5 µM | DC-3F (Chinese hamster fibroblasts) | [1] |
| Cytotoxicity (IC50) | |||
| Bleomycin A5 (BLM) | 50 µM | HCT116 (Human colon carcinoma) | [7] |
| Bleomycin A5 (BLM) | 90 µM | HCT116 (Human colon carcinoma) | [7] |
| Pingyangmycin (A5) | 20 µM | HCT116 (Human colon carcinoma) | [7] |
| Pingyangmycin (A5) | 40 µM | HCT116 (Human colon carcinoma) | [7] |
Table 1: Quantitative parameters for Bleomycin binding and cytotoxicity.
| Substrate | Apparent K_m (µM) | Transporter | Experimental System | Reference |
| Doxorubicin | 5.2 ± 0.4 | SLC22A16 | Xenopus oocytes | |
| L-carnitine | 20.3 | SLC22A16 | Not specified | |
| L-carnitine | 8 | SLC22A16 | Not specified | |
| Spermidine | 0.35 | SLC22A16 | Not specified |
Table 2: Kinetic parameters of the SLC22A16 transporter for various substrates. Note: Specific kinetic data for this compound/Bleomycin transport by SLC22A16 are not yet available in the literature.
Visualizing the Pathways and Workflows
The following diagrams illustrate the cellular uptake pathways of this compound/Bleomycin and a general workflow for investigating these mechanisms.
Caption: Dual cellular uptake pathways of this compound/Bleomycin.
References
- 1. Identification of a plasma membrane protein that specifically binds bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of membrane bleomycin-binding sites in bleomycin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 4. Internalisation of the bleomycin molecules responsible for bleomycin toxicity: a receptor-mediated endocytosis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Phleomycin's Impact on the Cell Cycle: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the glycopeptide antibiotic phleomycin and the eukaryotic cell cycle. This compound, a potent radiomimetic agent, is widely recognized for its ability to induce DNA damage, primarily through the generation of single- and double-strand breaks. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest, which provides the cell with an opportunity to repair the genetic lesions. Understanding the precise mechanisms by which this compound perturbs cell cycle progression is paramount for its application in cancer therapy and as a tool in fundamental cell biology research.
Mechanism of Action: DNA Damage and the Cellular Response
This compound exerts its cytotoxic effects by intercalating into the DNA double helix and, in the presence of a metal ion like iron, generating reactive oxygen species that cleave the phosphodiester backbone of the DNA.[1] This induction of DNA double-strand breaks (DSBs) is a critical event that activates the DNA damage response (DDR) pathway.[2][3] The cell, upon sensing these breaks, initiates a complex signaling network to halt cell cycle progression, primarily at the G2/M checkpoint, preventing the segregation of damaged chromosomes.[2][4]
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The primary consequence of this compound-induced DNA damage is a robust arrest of the cell cycle in the G2/M phase. This can be quantitatively assessed by flow cytometry, which measures the DNA content of individual cells within a population. The following tables summarize quantitative data from studies using bleomycin, a closely related analog of this compound, which is often used interchangeably in research.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| A549 | Control | 65.2 | 23.9 | 10.9 | [2] |
| A549 | 50 µM Bleomycin (24h) | 45.1 | 20.0 | 34.9 | [2] |
| A549 | 90 µM Bleomycin (24h) | 52.3 | 20.3 | 27.4 | [2] |
| HCT116 | Control | 55.8 | 18.6 | 25.6 | [2] |
| HCT116 | 50 µM Bleomycin (24h) | 12.3 | 7.8 | 79.9 | [2] |
| HCT116 | 90 µM Bleomycin (24h) | 16.5 | 11.9 | 71.6 | [2] |
| Table 1: Cell cycle distribution in A549 and HCT116 cells after bleomycin treatment. |
| Cell Line Pair | Condition | % G2/M Arrest (Mean ± SEM) | Reference |
| HOP62 Parental | Baseline | 15.2 ± 1.1 | [3] |
| HOP62 Parental | High Dose Bleomycin (24h) | 38.9 ± 2.5 | [3] |
| HOP62 Resistant | Baseline | 18.3 ± 1.5 | [3] |
| HOP62 Resistant | High Dose Bleomycin (24h) | 25.4 ± 1.8 | [3] |
| NT2/D1 Parental | Baseline | 20.1 ± 0.9 | [3] |
| NT2/D1 Parental | High Dose Bleomycin (24h) | 45.7 ± 3.1 | [3] |
| NT2/D1 Resistant | Baseline | 22.4 ± 1.2 | [3] |
| NT2/D1 Resistant | High Dose Bleomycin (24h) | 30.1 ± 2.2 | [3] |
| Table 2: Comparison of G2/M arrest in parental and bleomycin-resistant cell lines. |
Signaling Pathways Activated by this compound
The G2/M arrest induced by this compound is orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, the master regulators of the DNA damage response.
Caption: this compound-induced DNA damage response pathway leading to G2/M arrest.
Upon DNA damage, ATM and ATR are recruited to the sites of breaks and are activated through autophosphorylation.[5] Activated ATM and ATR then phosphorylate a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2.[6] Chk1 and Chk2, in turn, phosphorylate and inactivate the Cdc25 family of phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry.[6] Specifically, the inhibition of Cdc25 prevents the dephosphorylation and activation of the Cyclin B1-Cdk1 complex, the master regulator of the G2/M transition.[7][8]
Furthermore, the DNA damage signal activates the tumor suppressor protein p53.[6] Chk2 can directly phosphorylate p53 on serine 20, which leads to its stabilization and accumulation.[9] Activated p53 then acts as a transcription factor, inducing the expression of several genes, most notably the CDK inhibitor p21 (CDKN1A).[4] p21 can directly bind to and inhibit the activity of Cyclin B1-Cdk1 complexes, further reinforcing the G2/M arrest.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible investigation of this compound's effects on the cell cycle.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Materials:
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified time points. Include an untreated control.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.
-
Washing: Resuspend the cells in complete medium to inactivate trypsin, and then pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blotting for DNA Damage Response Proteins
This protocol is for detecting the phosphorylation and expression levels of key proteins in the DNA damage response pathway.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for γ-H2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
This compound solution
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-phospho-H2AX (γ-H2AX))
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Wash with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γ-H2AX antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[1]
Conclusion
This compound serves as a powerful tool for inducing DNA damage and studying the intricate cellular responses that govern cell cycle progression. Its ability to potently arrest cells in the G2/M phase is a direct consequence of the activation of the ATM/ATR-mediated DNA damage response pathway. For researchers in oncology and cell biology, a thorough understanding of these mechanisms, coupled with robust experimental protocols, is essential for leveraging the full potential of this compound in both therapeutic and basic research settings. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for further investigations into the complex interplay between DNA damage, cell cycle control, and cellular fate.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis | PLOS One [journals.plos.org]
- 4. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Phleomycin in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phleomycin, a glycopeptide antibiotic of the bleomycin family, is a crucial tool in molecular biology for the selection of transformed cells expressing the Sh ble resistance gene. Its efficacy is intrinsically linked to its proper handling and storage, which necessitates a thorough understanding of its solubility and stability in various aqueous and organic solutions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its solubility and stability under different conditions. Detailed experimental protocols for the preparation of this compound solutions, determination of its solubility, and assessment of its stability are provided to ensure reproducible and reliable experimental outcomes.
Introduction
This compound, isolated from Streptomyces verticillus, exerts its cytotoxic effects by intercalating into DNA and inducing single- and double-strand breaks, ultimately leading to cell death.[1][2] This mechanism of action makes it an effective selective agent in genetic engineering and cell biology research. However, the integrity and activity of this compound in solution are susceptible to various factors, including solvent composition, pH, temperature, and light exposure. Understanding these parameters is critical for preparing stable stock solutions and ensuring the validity of experimental results. This guide aims to consolidate the available data on this compound's solubility and stability and to provide standardized protocols for its use.
Solubility of this compound
This compound is generally characterized as a water-soluble compound, though its solubility can be influenced by the specific solvent and the presence of buffers. The following tables summarize the quantitative solubility data for this compound in commonly used laboratory solvents.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent | Concentration (mg/mL) | Conditions | Source(s) |
| Water | Freely soluble | Not specified | [3] |
| Water | 20 | Not specified | [2][3][4][5] |
| Water | 50 | Sonication is recommended | [1] |
| Water | 100 | Not specified | [6] |
| HEPES Buffer (pH 7.25) | 20 | Not specified | [3][7] |
| HEPES Buffer (pH 7.25) | 100 | Dissolve completely by mixing or vortexing | [8] |
| PBS (pH 7.2) | 10 | Not specified | [9] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source(s) |
| Methanol | Slightly soluble | [3][4] |
| DMSO | 100 mg/mL | Use fresh DMSO to avoid moisture absorption |
| Acetone | Insoluble | [3] |
| Chloroform | Insoluble | [3] |
| Ethanol | Insoluble | [6] |
Stability of this compound in Solution
The stability of this compound is a critical factor for its long-term storage and use in experiments. Degradation of the antibiotic can lead to a loss of selective pressure and experimental variability.
Table 3: Stability of this compound Powder
| Storage Temperature | Duration | Conditions | Source(s) |
| Room Temperature | Shipped at RT | Very hygroscopic, keep tightly closed | [7] |
| 4°C | At least 1 year | Properly stored | [7] |
| 2-8°C | Not specified | Very hygroscopic, keep container tightly sealed | [10] |
| -20°C | 3 years | Powder form | [1] |
Table 4: Stability of this compound in Solution
| Storage Temperature | Duration | Solvent | Source(s) |
| Room Temperature | 1 month | Aqueous solution | [11] |
| 4°C | 12 months | Aqueous solution | [11] |
| 2-8°C | Up to 1 year | Aqueous solution | [3] |
| -20°C | 18 months | Aqueous solution | [11] |
| -20°C | Up to 1 year | Stock solution | [8] |
| -80°C | 1 year | In solvent | [1] |
Factors Affecting Stability:
-
pH: this compound is sensitive to both acidic and basic pH and is readily inactivated under these conditions.[3][7] However, short-term exposure to dilute acids can be tolerated.[3][7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the antibiotic.[11][12]
-
High Concentrations of Acids: this compound is sensitive to high concentrations of acids.[3][7]
-
Sodium Hypochlorite: This chemical will readily inactivate this compound.[3][7]
-
Hypertonic Media: The activity of this compound is reduced by a factor of two to three in hypertonic media.[3][4]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (20 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water or HEPES buffer (5 g/L, pH 7.25)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Aseptically weigh out the desired amount of this compound powder. For a 20 mg/mL stock solution, use 20 mg of this compound for every 1 mL of solvent.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water or HEPES buffer (pH 7.25).[3][7]
-
Vortex the tube until the this compound is completely dissolved. The solution will be blue in color.[8]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the this compound solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 18 months).[11] For immediate use, the solution can be stored at 4°C for up to 12 months.[11]
Protocol for Determination of this compound Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining the equilibrium solubility of chemical compounds.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, PBS, DMSO)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a series of glass vials.
-
Add a known volume of the selected solvent to each vial.
-
Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method. A C18 reversed-phase column is often suitable.[3]
-
The solubility is calculated from the measured concentration and the dilution factor.
Protocol for Assessment of this compound Stability (HPLC-Based Method)
This protocol is a general guideline for assessing the stability of this compound in solution over time.
Materials:
-
This compound stock solution (prepared as in Protocol 4.1)
-
Sterile tubes or vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a C18 column and UV detector
-
Mobile phase appropriate for this compound analysis
Procedure:
-
Prepare a fresh solution of this compound in the desired solvent and at a known concentration.
-
Aliquot the solution into multiple sterile tubes.
-
Store the tubes under the desired experimental conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition.
-
Immediately analyze the concentration of this compound in each aliquot using a validated HPLC method. The purity of this compound can be controlled by HPLC, with a purity of >90% being a common quality control metric.[11]
-
The stability of this compound is determined by comparing its concentration at each time point to the initial concentration (time 0). The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Mechanism of Action and Cellular Effects
This compound's primary mode of action is the induction of DNA damage. This process initiates a cascade of cellular responses, as depicted in the following diagrams.
Upon entering the cell, this compound intercalates into the DNA double helix. This binding facilitates the cleavage of the phosphodiester backbone, leading to single- and double-strand breaks.
The presence of DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway. Sensor proteins detect the breaks and activate transducer kinases, which in turn phosphorylate effector proteins. These effectors orchestrate the cellular response, which can include cell cycle arrest to allow time for DNA repair, activation of DNA repair pathways, or, if the damage is too severe, the induction of apoptosis.
Conclusion
The effective use of this compound as a selective agent is critically dependent on its proper handling and the use of stable, active solutions. This guide has summarized the key solubility and stability characteristics of this compound and provided detailed protocols for its preparation and analysis. By adhering to these guidelines, researchers can ensure the consistency and reliability of their experiments that utilize this compound for selection. It is recommended to always refer to the manufacturer's specific instructions for the lot of this compound being used, as there may be slight variations.
References
- 1. This compound D1 | PLM D1 | Glycopeptide antibiotic | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. genaxxon.com [genaxxon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. goldbio.com [goldbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. rpicorp.com [rpicorp.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. invivogen.com [invivogen.com]
Methodological & Application
Application Notes and Protocols for Fungal Transformation Using Phleomycin
Introduction
Phleomycin is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus.[1][2] It is a potent antifungal agent widely used as a dominant selectable marker in fungal transformation protocols.[3][4] Its efficacy against a broad spectrum of organisms, including bacteria, filamentous fungi, yeast, plant, and animal cells, makes it a versatile tool in molecular biology.[1][2][5] this compound is particularly recommended for use in fungal species that exhibit poor sensitivity to Zeocin®.[1][2][5] Resistance to this compound is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes a protein that stoichiometrically binds to this compound, inactivating its DNA-cleaving activity.[2][3][5]
Mechanism of Action
This compound's primary mode of action is the induction of DNA damage. The molecule intercalates into the DNA double helix, and through a metal-ion dependent mechanism involving iron (II) and molecular oxygen, it generates reactive oxygen species that cause single- and double-strand breaks in the DNA.[1][3] This damage to the DNA integrity ultimately leads to cell death.[2][5] this compound has been shown to block the cell cycle in the S-phase.[1] In addition to its effects on DNA, this compound can also perturb plasma membranes and damage RNA.[3] Studies on the related compound, bleomycin, suggest it may also disrupt mitochondrial function and interfere with phospholipid biosynthesis.[6]
The resistance mechanism involves a 14 kDa protein encoded by the Sh ble gene.[2] This protein binds to this compound with high affinity, preventing it from interacting with and cleaving the cellular DNA.[1][2]
References
- 1. genaxxon.com [genaxxon.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. This compound Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. The Anticancer Drug Bleomycin Shows Potent Antifungal Activity by Altering Phospholipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Phleomycin Selection in E. coli Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent selection agent used in molecular biology to select for cells that have been successfully transformed with a vector carrying a this compound resistance gene. Its mechanism of action involves the intercalation into DNA and the generation of reactive oxygen species, leading to single- and double-strand breaks in the DNA, ultimately causing cell death.[1][2] Resistance to this compound is conferred by the product of the ble gene, which encodes a this compound-binding protein that stoichiometrically binds to the antibiotic, preventing it from inflicting DNA damage. This document provides detailed application notes and protocols for the effective use of this compound for the selection of transformed Escherichia coli strains.
Data Presentation
This compound Working Concentrations and Storage
| Parameter | Recommendation | Citation(s) |
| Storage (Powder) | Store at 4°C, desiccated. This compound powder is very hygroscopic. | [3] |
| Storage (Stock Solution) | Store at -20°C for long-term storage (stable for up to 18 months). Store at 4°C for short-term use (stable for up to 12 months). Avoid repeated freeze-thaw cycles. | [3] |
| Stock Solution Preparation | Dissolve in sterile deionized water or HEPES buffer (pH 7.0) to a final concentration of 10-20 mg/mL. Filter-sterilize through a 0.22 µm filter. | |
| E. coli Selection Concentration | 5 µg/mL in Low Salt LB agar. | [3] |
| Media for Selection | Low Salt Luria-Bertani (LB) medium is recommended as high salt concentrations can inhibit this compound activity. | [3] |
| pH for Optimal Activity | This compound is more active at a slightly alkaline pH. For optimal selection, the pH of the medium should be adjusted to 7.5. | [3] |
Comparison of Common E. coli Strains
While a standard concentration of 5 µg/mL is effective for most common cloning strains, the intrinsic sensitivity to this compound can vary. It is important to note that strains like BL21 are primarily used for protein expression, while strains such as DH5α are optimized for cloning and plasmid maintenance.[4][5][6]
| E. coli Strain | Primary Application | Expected this compound Sensitivity | Notes |
| DH5α | Cloning, plasmid propagation | High | A standard concentration of 5 µg/mL is generally effective. |
| TOP10 | Cloning, plasmid propagation | High | Similar to DH5α, 5 µg/mL is a good starting concentration. |
| BL21(DE3) | Protein expression | High | While primarily for expression, it is sensitive to this compound and can be used with vectors containing the ble resistance gene. |
| JM109 | Cloning, M13 phage work | High | A concentration of 5 µg/mL is typically used for selection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. This compound is hygroscopic; handle it quickly in a dry environment.
-
Dissolving: Resuspend the powder in sterile, deionized water or sterile HEPES buffer (pH 7.0) to a final concentration of 20 mg/mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For immediate use, a working stock can be kept at 4°C for up to one month.
Protocol 2: Determining Optimal this compound Concentration (Kill Curve) for E. coli
It is highly recommended to perform a kill curve to determine the minimum concentration of this compound required to kill your specific untransformed E. coli strain.
-
Prepare Liquid Cultures: Inoculate a single colony of your untransformed E. coli strain into 5 mL of antibiotic-free LB medium. Incubate overnight at 37°C with shaking.
-
Serial Dilutions: The next day, measure the optical density (OD600) of the overnight culture. Prepare a dilution of the culture to an OD600 of approximately 0.1 in fresh LB medium.
-
Set Up Culture Tubes: Prepare a series of culture tubes, each containing 5 mL of LB medium.
-
Add this compound: Create a range of this compound concentrations in the tubes. A good starting range for E. coli is 0, 1, 2.5, 5, 7.5, and 10 µg/mL. Be sure to include a no-antibiotic control.
-
Inoculation: Inoculate each tube with 50 µL of the diluted E. coli culture (OD600 of 0.1).
-
Incubation: Incubate all tubes at 37°C with shaking for 16-24 hours.
-
Analysis: After incubation, measure the OD600 of each culture. The lowest concentration of this compound that results in no visible growth (or a significant reduction in OD600 compared to the no-antibiotic control) is the optimal concentration for selection.
Protocol 3: Transformation of E. coli and Selection with this compound
This protocol outlines a standard heat-shock transformation procedure followed by this compound selection.
-
Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add DNA: Add 1-5 µL of your ligation reaction or plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.[7]
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.[7]
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[7]
-
Outgrowth: Add 950 µL of pre-warmed, antibiotic-free SOC or LB medium to the tube. Incubate at 37°C for 1 hour with shaking (225 rpm). This allows the cells to recover and express the ble resistance gene.[7]
-
Plating: Plate 100-200 µL of the transformation culture onto a pre-warmed Low Salt LB agar plate containing 5 µg/mL of this compound.
-
Incubation: Incubate the plate at 37°C for 16-24 hours, or until colonies are visible.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No colonies on the plate | - Inefficient transformation- Incorrect this compound concentration (too high)- Inactive this compound | - Verify the transformation efficiency with a control plasmid.- Perform a kill curve to determine the optimal this compound concentration.- Use a fresh stock of this compound. |
| Satellite colonies | - this compound degradation around resistant colonies- Incubation time too long | - Do not incubate plates for longer than 24 hours.- Pick well-isolated, larger colonies for downstream applications. |
| Lawn of growth | - Incorrect this compound concentration (too low)- Inactive this compound- Contamination | - Confirm the optimal this compound concentration with a kill curve.- Use fresh this compound stock and freshly prepared plates.- Ensure aseptic technique during transformation and plating. |
| Slow-growing or small colonies | - Plasmid toxicity- Sub-optimal growth conditions | - Incubate plates at a lower temperature (e.g., 30°C) for a longer period.- Ensure the use of appropriate media and incubation conditions for your E. coli strain. |
Mandatory Visualizations
This compound's Mechanism of Action and Resistance
Caption: Mechanism of this compound action and ble-mediated resistance.
Experimental Workflow for this compound Selection in E. coli
Caption: A typical workflow for cloning with this compound selection.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 101.200.202.226 [101.200.202.226]
- 4. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. differencebetween.com [differencebetween.com]
- 7. addgene.org [addgene.org]
Application Note: Preparation and Handling of Phleomycin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phleomycin is a glycopeptide antibiotic isolated from Streptomyces verticillus, belonging to the bleomycin family of compounds.[1] Its primary mechanism of action involves binding to and intercalating with DNA, which leads to the destruction of the double helix's integrity, ultimately causing cell death.[1][2] this compound is a broad-spectrum antibiotic, active against a wide range of organisms including most bacteria, filamentous fungi, yeast, plant, and animal cells.[1]
In molecular biology and genetic engineering, this compound is predominantly used as a selective agent for cells that have been successfully transformed with a vector carrying a resistance gene. The most common resistance gene is Sh ble from Streptoalloteichus hindustanus, which encodes a 14 kDa protein that binds to this compound with high affinity, thereby inhibiting its DNA cleavage activity.[2][3] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for preparing and using this compound.
Table 1: Stock Solution and Storage Parameters
| Parameter | Value | Notes |
| Recommended Stock Concentration | 20 mg/mL | Can be prepared in sterile water or HEPES buffer (pH 7.25).[3] |
| Powder Storage | 4°C | The powder is very hygroscopic; keep tubes tightly closed.[4] |
| Stock Solution Storage (Long-term) | -20°C | Stable for 12 to 18 months. Avoid repeated freeze-thaw cycles.[1][2][4] |
| Stock Solution Storage (Short-term) | 4°C | Stable for up to 12 months.[1][4] |
| Room Temperature Stability | 1 month | [1][2] |
Table 2: Recommended Working Concentrations for Selection
| Organism/Cell Type | Working Concentration (µg/mL) | Notes |
| E. coli | 5 µg/mL | Use in Low Salt LB medium. Plates are stable for 1 month at 4°C.[1] |
| Mammalian Cells | 5 - 50 µg/mL | Optimal concentration is cell-line dependent and should be determined empirically.[1][2][3] |
| Yeast (S. cerevisiae) | 10 µg/mL | [2][3] |
| Filamentous Fungi | 10 - 150 µg/mL | Concentration is strain-dependent.[2] |
| Plant Cells | 5 - 25 µg/mL |
Note: The sensitivity of cells to this compound is pH-dependent; higher pH increases sensitivity, potentially allowing for lower working concentrations.[3] Hypertonic media can reduce this compound's activity.[3]
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution
This protocol describes the preparation of a sterile, 20 mg/mL stock solution from this compound powder.
Materials:
-
This compound powder
-
Sterile, deionized water or sterile 20 mM HEPES buffer (pH ~7.0).
-
Laminar flow hood or biological safety cabinet
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe
-
Sterile, single-use microcentrifuge tubes
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and gloves.[6]
Procedure:
-
Precautionary Setup: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Wear appropriate PPE as this compound is a hazardous compound.[1][4]
-
Weighing: Carefully weigh the desired amount of this compound powder. This compound is hygroscopic, so handle it quickly and keep the container tightly sealed when not in use.[3][4]
-
Reconstitution:
-
Aseptically add the appropriate volume of sterile water or HEPES buffer to the this compound powder to achieve a final concentration of 20 mg/mL. For example, to prepare 5 mL of stock solution, dissolve 100 mg of this compound powder in 5 mL of solvent.
-
Cap the tube securely and vortex until the powder is completely dissolved.[5] The resulting solution will be blue.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[3]
-
Dispense the solution through the filter into a new sterile conical tube. This step ensures the removal of any potential microbial contaminants.
-
-
Aliquoting:
-
Storage:
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[5] The solution is light-sensitive and should be protected from light.
-
Protocol 2: Determination of Optimal Working Concentration (Kill Curve)
The sensitivity to this compound varies between cell lines. Therefore, it is essential to determine the minimum concentration required to kill non-resistant host cells.
Materials:
-
Host cell line (non-resistant)
-
Appropriate culture medium and plates
-
This compound stock solution (prepared as in Protocol 1)
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO₂)
Procedure:
-
Cell Plating: Plate the host cells at a density that allows for several days of growth, ensuring they are not fully confluent at the end of the experiment.
-
Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. A typical range for mammalian cells is 5 µg/mL to 50 µg/mL.[1][3] Include a "no antibiotic" control.
-
Incubation: Incubate the plates under standard conditions for your cell line. The selection process can take from 5 days to 3 weeks.[1]
-
Monitoring: Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, death).
-
Determination: The optimal working concentration is the lowest concentration of this compound that causes complete cell death within the desired timeframe (e.g., 7-10 days).
Visualized Workflow and Safety
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Safety and Handling Precautions
This compound is a hazardous compound and should be handled with care.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder or solutions.[6][7]
-
Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]
-
Contact: Avoid contact with skin and eyes.[6] In case of skin contact, wash the area immediately with plenty of soap and water.[7] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Ingestion: this compound is harmful if swallowed.[1] Do not eat, drink, or smoke in areas where it is handled.[8]
-
Disposal: Dispose of this compound waste according to your institution's guidelines for hazardous chemical waste.[8]
-
Inactivation: this compound can be inactivated by acidic or basic pH or by sodium hypochlorite.[1]
References
Optimal pH for Phleomycin Activity in Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a powerful selective agent used in molecular biology for the selection of transformed cells expressing resistance genes, such as the Sh ble gene. Its mechanism of action involves the intercalation into DNA and the generation of reactive oxygen species, leading to single- and double-strand DNA breaks and ultimately cell death.[1][2] The cytotoxic activity of this compound is known to be highly dependent on the pH of the culture medium.[3][4] This document provides detailed application notes and protocols to guide researchers in optimizing the pH for effective this compound activity in their specific cell culture systems.
An important aspect of utilizing this compound is its pH-sensitive nature. The cytotoxicity of this compound increases with higher pH of the culture medium.[3] This characteristic allows for the modulation of its effective concentration; by increasing the pH, a lower concentration of this compound is required to achieve the same level of selection pressure.[3][4] This can be advantageous in minimizing off-target effects and reducing the cost of experiments.
Data Presentation
While the qualitative relationship between pH and this compound activity is well-established, specific quantitative data, such as IC50 values across a range of pH levels for various cell lines, is not extensively available in the public domain. The optimal pH and this compound concentration are highly dependent on the specific cell type and culture conditions. Therefore, empirical determination is crucial. The following table summarizes recommended starting pH values for this compound selection in common model organisms, derived from various sources.
| Model Organism | Recommended Starting pH of Culture Medium | Typical this compound Concentration Range | Citation(s) |
| Escherichia coli | 7.5 | 5 µg/mL | [4] |
| Saccharomyces cerevisiae | 7.0 | 10 µg/mL | [4] |
| Yeast (general) | 6.5 - 8.0 (for optimization) | 50 - 300 µg/mL | [5] |
| Mammalian Cells | 7.2 - 7.4 (standard) | 5 - 50 µg/mL | [2] |
Experimental Protocols
To determine the optimal pH for this compound activity in a specific cell line, a systematic approach involving a kill curve at different pH values is recommended.
Protocol 1: Determination of Optimal this compound Concentration and pH for Mammalian Cell Selection
This protocol outlines a method to determine the minimum concentration of this compound required to kill non-transformed mammalian cells at various physiological pH values.
Materials:
-
Mammalian cell line of interest (parental, non-transformed)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (e.g., 20 mg/mL)
-
Sterile PBS
-
HEPES buffer solution (1 M, sterile)
-
Sodium bicarbonate solution (7.5%, sterile)
-
Sterile water
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
CO₂ incubator
-
Microplate reader (for viability assays)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Culture the parental cell line to be tested in their standard growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1-5 x 10⁴ cells/well for a 24-well plate).
-
Incubate overnight in a CO₂ incubator to allow for cell attachment.
-
-
Preparation of pH-Adjusted Media:
-
Prepare aliquots of the complete culture medium.
-
Adjust the pH of each aliquot to a different value within the desired range (e.g., 7.0, 7.2, 7.4, 7.6, 7.8). Use sterile HEPES buffer to maintain pH stability in a CO₂ incubator. Use sterile sodium bicarbonate to adjust the initial pH.
-
Sterile-filter the pH-adjusted media.
-
-
Preparation of this compound Dilutions:
-
For each pH-adjusted medium, prepare a series of this compound concentrations. A typical starting range for mammalian cells is 0, 5, 10, 25, 50, 100, 200, and 400 µg/mL.
-
Dilute the this compound stock solution in the corresponding pH-adjusted medium to achieve the final desired concentrations.
-
-
Treatment:
-
Remove the medium from the seeded cells.
-
Add the prepared this compound-containing, pH-adjusted media to the respective wells. Include a no-Phleomycin control for each pH value.
-
Incubate the plates in a CO₂ incubator.
-
-
Monitoring and Analysis:
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
After a predetermined period (typically 3-7 days), assess cell viability using a suitable assay (e.g., MTT).
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Interpretation:
-
Calculate the percentage of cell viability for each this compound concentration at each pH, relative to the no-Phleomycin control at the same pH.
-
Plot the cell viability against the this compound concentration for each pH to generate kill curves.
-
Determine the minimum this compound concentration that results in complete cell death for each pH. The optimal condition is typically the lowest this compound concentration that achieves complete killing, at a pH that maintains good cell health in the absence of the antibiotic.
-
Visualizations
This compound's Mechanism of Action and the Influence of pH
Caption: this compound's mechanism of action and the influence of extracellular pH.
Experimental Workflow for Optimal pH Determination
Caption: Workflow for determining the optimal pH for this compound activity.
References
Application Notes and Protocols for Creating Stable Cell Lines Using Phleomycin Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which continuously express a foreign gene, is a cornerstone of modern biological research and drug development. This process relies on the introduction of a plasmid containing the gene of interest alongside a selectable marker, which confers resistance to a specific antibiotic. Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, serves as an effective selective agent for this purpose.[1][2] It is a member of the bleomycin family of antibiotics and is toxic to a wide range of organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][3][4]
This compound's mechanism of action involves binding to and intercalating with DNA, which ultimately leads to the destruction of the double helix's integrity and cell death.[1][5] Resistance to this compound is conferred by the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[6] This gene encodes a 14 kDa protein that binds to this compound with high affinity, thereby inhibiting its DNA cleavage activity.[1][4] This application note provides a detailed protocol for the creation of stable mammalian cell lines using this compound selection, including determining the optimal antibiotic concentration and the subsequent selection and isolation of resistant colonies.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects by causing DNA strand breaks. In its commercially available form, it is chelated with copper, rendering it inactive.[3][7] Upon entering the cell, intracellular sulfhydryl compounds reduce Cu2+ to Cu1+, leading to the removal of the copper ion.[7] This activation allows this compound to bind to and intercalate DNA, leading to cleavage and subsequent cell death.[5][7]
Resistance is achieved through the expression of the Sh ble gene product. This protein acts as a binding protein, sequestering this compound and preventing it from interacting with the cellular DNA.[4][6] This robust resistance mechanism makes the Sh ble gene an effective selectable marker for generating stable cell lines.
Figure 1: Mechanism of this compound Action and Resistance.
Data Presentation
Table 1: Recommended this compound Concentrations for Selection
| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Reference(s) |
| Mammalian Cells | 5 - 50 | [1][8] |
| Yeast (S. cerevisiae) | 10 | [1][2] |
| Filamentous Fungi | 10 - 150 | [2][6] |
| Plant Cells | 5 - 25 | [1][9] |
| E. coli | 5 | [2][8] |
Note: The optimal concentration is cell-line dependent and must be determined empirically.
Table 2: Typical Timeline for Generating Stable Mammalian Cell Lines
| Experimental Stage | Duration | Key Objectives |
| Transfection | 24 - 72 hours | Introduction of plasmid DNA into cells. |
| Recovery | 24 - 48 hours | Allows for initial expression of the resistance gene. |
| Selection | 1 - 3 weeks | Application of this compound to eliminate non-transfected cells.[1][7] |
| Colony Isolation | 1 - 2 weeks | Picking and expanding individual resistant colonies. |
| Expansion & Validation | 2+ weeks | Growing clonal populations and confirming transgene expression. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
Before initiating a stable cell line generation experiment, it is crucial to determine the minimum concentration of this compound that effectively kills the parental (non-transfected) cell line. This is achieved by generating a kill curve.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mg/mL)[6]
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate the parental cells at a low density (e.g., 20-25% confluency) in a multi-well plate and allow them to attach overnight.[7]
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in complete culture medium. For mammalian cells, a typical range would be 0, 5, 10, 20, 40, 60, 80, and 100 µg/mL.[7]
-
Antibiotic Addition: Aspirate the medium from the cells and replace it with the medium containing the different this compound concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Medium Changes: Replenish the selective medium every 3-4 days.[7]
-
Monitoring Cell Viability: Observe the cells daily for signs of cell death. The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.
Protocol 2: Generation of Stable Cell Lines
This protocol outlines the steps from transfection to the isolation of stable, this compound-resistant cell colonies.
Materials:
-
Plasmid DNA containing the gene of interest and the Sh ble resistance gene
-
Host cell line
-
Transfection reagent or system (e.g., lipofection-based, electroporation)
-
Complete cell culture medium
-
This compound (at the predetermined optimal concentration)
-
Cloning cylinders or pipette tips for colony picking
-
Multi-well culture plates
Procedure:
-
Transfection: Transfect the host cell line with the plasmid DNA according to the manufacturer's protocol for the chosen transfection method.[10] Include a mock transfection (no DNA) and a control with a vector lacking the resistance gene.
-
Recovery Period: After transfection (typically 24-48 hours), allow the cells to recover and begin expressing the Sh ble resistance gene. During this time, the cells are cultured in a non-selective medium.[11]
-
Initiation of Selection: After the recovery period, passage the cells into a fresh culture vessel with a complete medium containing the optimal concentration of this compound determined from the kill curve experiment.[11] It is advisable to split the cells at various dilutions (e.g., 1:10, 1:20) to ensure the isolation of individual colonies.[10]
-
Maintenance of Selection: Replace the selective medium every 3-4 days to maintain the selective pressure and remove dead cells.[7]
-
Colony Formation: Monitor the plates for the formation of resistant colonies (foci), which typically appear within 1 to 3 weeks.[1]
-
Isolation of Clones: Once colonies are large enough to be visualized, they can be isolated. This can be done using cloning cylinders or by gently scraping the colony with a sterile pipette tip and transferring it to a new well of a multi-well plate containing a selective medium.
-
Expansion and Validation: Expand the isolated clones into larger culture vessels. Once a sufficient number of cells are obtained, they can be cryopreserved and validated for the expression of the gene of interest using techniques such as Western blotting, qPCR, or functional assays.
Figure 2: Workflow for Generating Stable Cell Lines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No resistant colonies | Transfection efficiency was too low. | Optimize the transfection protocol for your cell line. |
| This compound concentration is too high. | Re-evaluate the kill curve to ensure the concentration is not excessively toxic. | |
| The resistance gene is not being expressed. | Verify the integrity and expression of your plasmid construct. | |
| Widespread cell death, including transfected cells | This compound concentration is too high. | Perform a new kill curve. Ensure accurate dilution of the antibiotic. |
| Cells are not healthy. | Ensure the parental cell line is healthy and free of contamination before transfection. | |
| High background of non-resistant cells | This compound concentration is too low. | Increase the this compound concentration. Ensure the antibiotic has not degraded. |
| Selection period is too short. | Extend the duration of the selection process. |
Conclusion
This compound is a robust and effective selection agent for the generation of stable cell lines across a variety of species and cell types. The key to success lies in the empirical determination of the optimal antibiotic concentration for the specific cell line being used. By following the detailed protocols outlined in this application note, researchers can reliably generate and isolate stable cell lines for a wide range of applications in basic research and drug development.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. genaxxon.com [genaxxon.com]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. invivogen.com [invivogen.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Phleomycin Use in CRISPR/Cas9 Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing phleomycin as a selection agent for enriching cells that have been successfully edited using CRISPR/Cas9 technology. This method is particularly effective for homology-directed repair (HDR) strategies where a donor template carrying the this compound resistance gene (Sh ble) is co-delivered with the CRISPR/Cas9 machinery.
Introduction
The CRISPR/Cas9 system has revolutionized genome editing; however, the efficiency of precise editing, particularly through the HDR pathway, can be low. To overcome this, a selectable marker can be introduced along with the desired edit. The Sh ble gene confers resistance to this compound, a glycopeptide antibiotic that causes cell death by intercalating into DNA and inducing double-strand breaks. By incorporating the Sh ble gene into the donor DNA template, researchers can selectively eliminate non-edited cells, thereby enriching the population of successfully modified cells.
This compound is effective in a wide range of organisms, including bacteria, yeast, and mammalian cells. The typical working concentration for mammalian cell lines ranges from 5 to 50 µg/ml. However, it is crucial to determine the optimal concentration for each cell line through a kill curve analysis.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to and intercalating with DNA, leading to the destruction of the double helix integrity. Resistance is conferred by the product of the Streptoalloteichus hindustanus ble (Sh ble) gene, a 14 kDa protein that binds to this compound with high affinity, preventing it from cleaving DNA.
It is important to note that even in cells stably expressing the Sh ble gene, the detoxification of this compound or related compounds like Zeocin may not be complete, potentially leading to residual DNA strand breaks. This underscores the importance of careful validation of selected clones.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound required to kill all non-transfected cells within a specific timeframe.
Materials:
-
Target mammalian cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mg/ml)
-
24-well or 96-well cell culture plates
-
Trypan blue solution or a cell viability assay kit
Procedure:
-
Cell Plating: Seed the target cells into the wells of a 24-well plate at a density that allows them to reach approximately 30-50% confluency the next day.
-
Antibiotic Addition: The following day, prepare a series of this compound dilutions in complete culture medium. For mammalian cells, a starting range of 5, 10, 20, 30, 40, and 50 µg/ml is recommended. Include a "no antibiotic" control well.
-
Incubation and Observation: Replace the existing medium with the medium containing the different this compound concentrations.
-
Medium Replacement: Replace the medium with freshly prepared this compound-containing medium every 2-3 days.
-
Monitoring Cell Viability: Examine the cells daily for signs of cell death, such as detachment, rounding, and membrane blebbing.
-
Endpoint Analysis: After 7-14 days (depending on the cell line's growth rate), assess cell viability in each well. This can be done by Trypan blue staining and cell counting or by using a quantitative cell viability assay (e.g., MTT or PrestoBlue).
-
Determining Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death in the desired timeframe.
Data Presentation: Example Kill Curve Data for HEK293T Cells
| This compound Concentration (µg/ml) | Cell Viability (%) after 7 days | Cell Viability (%) after 10 days | Observations |
| 0 | 100 | 100 | Confluent monolayer |
| 5 | 60 | 35 | Significant cell death, some remaining attached cells |
| 10 | 25 | 5 | Very few viable cells remaining |
| 20 | 5 | 0 | Complete cell death |
| 30 | 0 | 0 | Complete cell death |
| 40 | 0 | 0 | Complete cell death |
| 50 | 0 | 0 | Complete cell death |
Based on this example data, a concentration of 20-30 µg/ml would be chosen for the selection of HEK293T cells.
Protocol 2: CRISPR/Cas9 Transfection and this compound Selection for Gene Knock-in
This protocol outlines the steps for introducing a gene of interest or a tag via HDR, using a donor plasmid that also contains the Sh ble resistance cassette.
Materials:
-
sgRNA expression plasmid targeting the desired genomic locus
-
Cas9 expression plasmid
-
Donor plasmid containing the insert of interest flanked by homology arms and the Sh ble gene cassette
-
Target mammalian cell line
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the sgRNA, Cas9, and donor plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Recovery: 24 hours post-transfection, aspirate the transfection medium and replace it with fresh, complete culture medium. Allow the cells to recover and express the resistance gene for 24-48 hours.
-
This compound Selection:
-
Split the cells into a larger culture vessel (e.g., 10 cm dish) at a low density.
-
Replace the medium with complete culture medium containing the optimal concentration of this compound determined from the kill curve.
-
-
Maintenance of Selection: Continue to culture the cells in the this compound-containing medium, replacing it every 2-3 days.
-
Monitoring: Observe the culture daily. A significant number of cells will die off in the first few days of selection.
-
Colony Formation: After 7-14 days, resistant colonies should become visible.
-
Expansion of Resistant Cells: Once colonies are established, you can either pool them to create a polyclonal population or isolate individual colonies to establish monoclonal cell lines. To do this, wash the cells with PBS, add a small amount of trypsin to each colony using a pipette tip, and transfer the detached cells to a new culture well for expansion.
-
Validation: Once the selected cells have been expanded, validate the desired genomic edit using PCR, Sanger sequencing, or next-generation sequencing. Also, confirm the expression of the protein of interest via Western blot or flow cytometry.
Data Presentation: Expected Enrichment of Edited Cells
| Selection Method | Percentage of Successfully Edited Cells (e.g., by ddPCR) |
| No Selection | 1-5% |
| This compound Selection | >80% |
Visualizations
This compound Mechanism of Action and Resistance
Caption: Mechanism of this compound-induced cell death and Sh ble-mediated resistance.
CRISPR/Cas9 Knock-in Workflow with this compound Selection
Caption: Workflow for generating CRISPR-edited cells using this compound selection.
This compound-Induced DNA Damage Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound-induced DNA damage.
Troubleshooting & Optimization
My Phleomycin selection is not working what should I do?
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Phleomycin selection.
Frequently Asked Questions (FAQs)
1. Why are all my cells dying, including the ones that should be resistant?
There are several potential reasons for this outcome:
-
This compound Concentration is Too High: The concentration of this compound required for selection can vary significantly between cell types.[1] It is crucial to determine the optimal concentration for your specific cell line by performing a kill curve experiment.[1][2]
-
Incorrect Preparation or Storage of this compound: this compound is sensitive to high concentrations of acids and should be stored properly at 4°C for short-term use or -20°C for long-term storage.[1][3] It is also highly hygroscopic, so containers should be kept tightly sealed.[3][4] Repeated freeze-thaw cycles should be avoided.[1][5]
-
Low Cell Density: Plating cells at a very low density can make them more susceptible to the toxic effects of the antibiotic.
-
Insufficient Time for Resistance Gene Expression: For some organisms, like Saccharomyces cerevisiae, an incubation period in a non-selective medium is critical after transformation to allow for the expression of the resistance gene before applying selective pressure.[6]
2. Why are none of my cells dying, not even the control (untransfected) cells?
This issue typically points to a problem with the this compound itself or the selection conditions:
-
Inactive this compound: The this compound may have degraded due to improper storage or handling.[1][4] It can be inactivated by acidic or basic pH.[3]
-
This compound Concentration is Too Low: The concentration used may be insufficient to kill your specific cell line. A kill curve is necessary to determine the minimum effective concentration.[1]
-
High Salt Concentration or Extreme pH in Media: The activity of this compound is reduced in hypertonic (high salt) media and is pH-dependent.[1][3] Higher pH increases sensitivity, while low salt media can increase its effectiveness.[3][4] For E. coli, Low Salt LB medium at pH 7.5 is recommended.[2][4]
-
High Cell Density: An excessively high cell density can lead to a slower death rate, making it seem as though the selection is not working.[1]
-
Intrinsic Resistance: While rare, the parental cell line could have some intrinsic resistance to this compound.
3. My selection is taking a very long time. Is this normal?
The time required to see effective selection and for resistant colonies to appear can vary. For mammalian cells, the process of killing and detachment of dead cells can be slower compared to other antibiotics like G418.[1] Foci of resistant transfectants can take anywhere from 5 days to 3 weeks to become visible, depending on the cell line.[1][3]
4. What is the mechanism of this compound action and resistance?
This compound is a glycopeptide antibiotic that belongs to the bleomycin family.[1] It works by binding to and intercalating with DNA, which leads to the destruction of the double helix structure and ultimately, cell death.[3][5] Resistance is conferred by the Sh ble gene, which encodes a small protein that binds to this compound with high affinity, preventing it from cleaving DNA.[3][5]
Troubleshooting Workflow
If your this compound selection is failing, follow this systematic troubleshooting guide to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting this compound selection experiments.
This compound Mechanism of Action and Resistance
Understanding the underlying biological mechanism is key to effective troubleshooting.
Caption: Mechanism of this compound-induced cell death and Sh ble-mediated resistance.
Data Presentation: Recommended Concentrations
The working concentration of this compound varies widely depending on the organism. The following table provides general guidelines. It is highly recommended to perform a kill curve to determine the optimal concentration for your specific host. [1][2]
| Organism | Recommended this compound Concentration (µg/mL) | Key Considerations |
| Mammalian Cells | 5 - 50 | Highly cell-line dependent.[1][5] |
| E. coli | 5 | Use Low Salt LB medium (pH 7.5).[3][4] |
| Yeast (S. cerevisiae) | 10 | Allow for phenotypic expression post-transformation.[1][3] |
| Filamentous Fungi | 25 - 150 | Recommended for cells poorly sensitive to Zeocin™.[5] |
| Plant Cells | 5 - 25 | Varies by species and strain.[1][4] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via Kill Curve (for Mammalian Cells)
This protocol is essential for identifying the minimum concentration of this compound required to kill your non-transfected host cells within a reasonable timeframe (typically 7-10 days).
Materials:
-
Host cell line (untransfected)
-
Complete culture medium
-
This compound stock solution (e.g., 20 mg/mL)
-
Multi-well plates (e.g., 24-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Plating:
-
The day before starting the selection, plate your host cells in a multi-well plate at a density that will result in approximately 25-30% confluency after 24 hours.
-
Include several wells for a "no antibiotic" control.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound concentrations in complete culture medium. A good starting range for mammalian cells is 0, 5, 10, 25, 50, 75, and 100 µg/mL.
-
-
Application of Antibiotic:
-
After 24 hours of incubation, remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound to the appropriate wells. Add fresh medium with no antibiotic to the control wells.
-
-
Incubation and Observation:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of toxicity, such as rounding, detachment, and lysis.
-
Replenish the selective medium every 3-4 days.[7]
-
-
Analysis:
-
Monitor the plates for 7 to 14 days.
-
The optimal concentration for selection is the lowest concentration that kills all the cells within this timeframe. The control (no antibiotic) cells should be healthy and confluent.
-
By following these troubleshooting steps and protocols, you can effectively diagnose and resolve issues with your this compound selection experiments.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. invivogen.com [invivogen.com]
- 3. genaxxon.com [genaxxon.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. invivogen.com [invivogen.com]
- 6. Efficient selection of this compound-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
High background of resistant colonies in Phleomycin selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of high background of resistant colonies during Phleomycin selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does the resistance gene work?
This compound is a glycopeptide antibiotic that belongs to the bleomycin family. Its primary mechanism of action involves intercalating into the DNA double helix. This binding leads to the generation of reactive oxygen species that cause single- and double-strand breaks in the DNA, ultimately leading to cell death.[1][2][3]
Resistance to this compound is conferred by the Sh ble gene from Streptoalloteichus hindustanus. This gene encodes a small protein (14 kDa) that binds to this compound in a 1:1 stoichiometric ratio. This binding sequesters the antibiotic, preventing it from intercalating with DNA and thereby protecting the cells from its cytotoxic effects.[4]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the activity of this compound.
-
Storage Temperature: this compound powder should be stored at 4°C for long-term stability (stable for at least one year).[3] Solutions can be stored at 4°C for up to 12 months or at -20°C for up to 18 months.[1][3] It is shipped at room temperature.[1][5]
-
Light Sensitivity: this compound is light sensitive, and solutions, as well as plates containing the antibiotic, should be stored in the dark.[6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can reduce the antibiotic's efficacy.[1][3][5]
-
pH Sensitivity: this compound activity is pH-dependent. It is readily inactivated by acidic or basic pH.[1] The optimal pH for this compound activity is around 7.5.[1][3]
-
Hygroscopic Nature: The powder form is highly hygroscopic and should be kept in a tightly closed container to prevent moisture absorption.[2][3]
Q3: What are "satellite colonies" and how do they contribute to high background?
Satellite colonies are small, non-resistant colonies that can appear around a larger, genuinely resistant colony on a selection plate.[7][8][9][10] This phenomenon is particularly common with antibiotics that are inactivated by a secreted resistance enzyme. In the case of this compound resistance, while the Sh ble protein primarily acts intracellularly by binding to the antibiotic, localized depletion of this compound in the agar surrounding a resistant colony can allow for the growth of non-resistant cells in the immediate vicinity. These satellite colonies do not contain the resistance plasmid and will not grow if re-streaked on a fresh plate with the appropriate antibiotic concentration.[7]
Troubleshooting Guide: High Background of Resistant Colonies
A high background of non-transfected or non-transformed cells surviving this compound selection can be a significant issue. The following guide provides potential causes and solutions to troubleshoot this problem.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Incorrect this compound Concentration | Perform a kill curve experiment to determine the optimal concentration for your specific cell type. | Different cell lines and organisms exhibit varying sensitivities to this compound. A kill curve is essential to determine the minimum concentration that effectively kills all non-resistant cells within a reasonable timeframe (typically 7-14 days).[][12][13][14][15] |
| Degraded this compound | Use a fresh stock of this compound and ensure proper storage. | Improper storage, including exposure to light, repeated freeze-thaw cycles, or incorrect temperatures, can lead to a loss of this compound activity.[1][3][5] Always prepare fresh dilutions from a properly stored stock solution. |
| Suboptimal Media Conditions | Adjust the pH and salt concentration of your selection medium. | This compound activity is sensitive to pH and ionic strength. The optimal pH is around 7.5.[1][3] High salt concentrations can reduce the effectiveness of this compound by a factor of two to three.[1][2][3] Using low-salt media can enhance its activity.[1][3] |
| High Cell Density | Optimize the plating density of your cells. | Plating cells at too high a density can lead to a higher number of surviving cells due to cell-to-cell contact, localized depletion of the antibiotic, and the release of cellular components from dying cells that may interfere with this compound activity.[2] |
| Presence of Satellite Colonies | Increase this compound concentration, avoid prolonged incubation, and carefully pick well-isolated colonies. | Satellite colonies arise from the local breakdown of the antibiotic. Increasing the this compound concentration can help overcome this.[10] Avoid incubating plates for extended periods (e.g., more than 16 hours for bacteria) as this allows more time for antibiotic degradation.[8][9] When picking colonies, select large, well-isolated ones and consider re-streaking to ensure clonality.[16] |
| Incorrect Incubation Time | Allow sufficient time for the antibiotic to act. | The killing of non-resistant cells by this compound can be slower compared to other antibiotics like G418, especially at high cell densities.[1][2] Ensure the selection period is long enough to eliminate all sensitive cells. |
| Mutagenic Effect at High Concentrations | Use the lowest effective concentration determined by the kill curve. | At selective concentrations, this compound can be mutagenic even to resistant cells, potentially leading to aberrant colony morphologies.[17] |
Quantitative Data Summary
The following tables provide recommended working concentrations for this compound in various organisms. It is crucial to determine the optimal concentration for your specific cell line or strain through a kill curve experiment.
Table 1: Recommended this compound Concentrations for Mammalian and Plant Cells
| Organism | Cell Type | Recommended Concentration (µg/mL) |
| Mammalian Cells | Various cell lines | 5 - 50[1][9] |
| Plant Cells | Tobacco, Arabidopsis | 5 - 25[18][19] |
Table 2: Recommended this compound Concentrations for Microorganisms
| Organism | Strain/Medium | Recommended Concentration (µg/mL) |
| E. coli | Low Salt LB Agar | 5[1][3] |
| S. cerevisiae | YEPD Medium | 10[1][2] |
| Filamentous Fungi | Regeneration Medium | 25 - 150[4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Kill Curve (Mammalian Cells)
This protocol outlines the steps to determine the minimal concentration of this compound required to kill your specific non-transfected mammalian cell line.
Materials:
-
Healthy, actively dividing culture of the parental (non-transfected) cell line.
-
Complete cell culture medium.
-
This compound stock solution.
-
24-well or 96-well cell culture plates.
-
Trypsin-EDTA solution (for adherent cells).
-
Hemocytometer or automated cell counter.
Procedure:
-
Cell Plating:
-
For adherent cells, trypsinize and resuspend the cells in fresh complete medium.
-
For suspension cells, directly use the cell suspension.
-
Plate the cells at a density that will result in 25-50% confluency on the day of antibiotic addition.[14] This is typically done the day before starting the selection.
-
-
Antibiotic Addition:
-
The next day, prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test for mammalian cells is 0, 5, 10, 20, 30, 40, and 50 µg/mL.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control. It is recommended to set up each concentration in triplicate.[13]
-
-
Incubation and Observation:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily under a microscope to monitor for signs of cell death (e.g., rounding up, detachment, lysis).
-
Replenish the selective medium every 2-3 days.[12]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.[][13]
-
The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.
-
Visualizations
This compound Mechanism of Action and Resistance Pathway
Caption: Mechanism of this compound action and Sh ble-mediated resistance.
Experimental Workflow for this compound Selection
Caption: General workflow for generating stable cell lines using this compound selection.
Troubleshooting Logic for High Background
Caption: A logical flowchart for troubleshooting high background in this compound selection.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. genaxxon.com [genaxxon.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 13. Antibiotic Kill Curve [merckmillipore.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. reddit.com [reddit.com]
- 17. This compound Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound resistance as a dominant selectable marker for plant cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Phleomycin cytotoxicity and off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of phleomycin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus.[1][2] Its primary mechanism of action involves binding to and intercalating with DNA, which destroys the double helix's integrity.[1][2] In the presence of metal ions (like Fe²⁺) and oxygen, this compound generates reactive oxygen species (free radicals).[3][4] These radicals lead to single- and double-strand breaks in the DNA, ultimately causing cell death.[4][5][6] This cytotoxic activity is cell-cycle-specific, with the G2 and M phases being the most sensitive.[4][6]
Q2: How does the Sh ble gene confer resistance to this compound?
Resistance to this compound is conferred by the Sh ble gene, which originates from Streptoalloteichus hindustanus.[1][2] This gene encodes a small (14 kDa) protein that binds to this compound with strong affinity in a stoichiometric manner.[1][2][7] This binding sequesters the antibiotic, preventing it from intercalating with DNA and inhibiting its cleavage activity.[1][2]
Q3: What are the recommended storage conditions for this compound?
This compound is typically shipped at room temperature. Upon receipt, it should be stored at -20°C for long-term stability (up to 18 months) or at 4°C for shorter-term use (up to 12 months).[2][8] It is stable for about one month at room temperature.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[2][8] this compound is also sensitive to light and high concentrations of acids or bases.[2][7]
Q4: What are known off-target effects of this compound?
Even in cells that have acquired resistance via the Sh ble gene, this compound can still be mutagenic.[9] Studies have shown that resistant fungal colonies grown on selective concentrations of this compound exhibit aberrant morphologies, indicating that the antibiotic is not completely neutralized and can still cause some level of DNA damage.[9] Therefore, prolonged exposure or using the lowest effective concentration for maintenance is advisable. The DNA-damaging nature of this compound means it can potentially induce unintended mutations, chromosomal rearrangements, and general genomic instability.
Troubleshooting Guides
Problem 1: My untransfected/wild-type cells are not dying after this compound treatment.
-
Incorrect Concentration: The effective concentration of this compound is highly dependent on the cell type. You may need to perform a dose-response (kill curve) experiment to determine the minimum concentration required to kill your specific host cell line.[2][10]
-
pH and Salt Concentration: The activity of this compound is pH-dependent; its sensitivity increases at a higher pH.[2] For bacterial selection, low salt LB medium (NaCl ≤ 5 g/L) at pH 7.5 is recommended, as high ionic strength can inhibit activity.[10][11]
-
Cell Density: High cell densities can inhibit the cytotoxic effects of this compound.[12] Ensure you are plating cells at an appropriate density. Detachment of dead cells can also take longer at high densities.[2][13]
-
Inactive Antibiotic: Ensure the this compound has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles and protect it from light.[2][7][8]
Problem 2: My transfected/resistant cells are dying or growing poorly.
-
Concentration Too High: While essential for selection, high concentrations of this compound can still exert toxic effects on resistant cells, leading to poor growth or the accumulation of mutations.[9] Once stable colonies are selected, consider reducing the maintenance concentration of this compound by half.[14]
-
Insufficient Resistance Gene Expression: Poor expression of the Sh ble resistance gene can lead to incomplete protection. Verify the integrity of your vector and ensure the promoter driving the resistance gene is active in your cell line.
-
Initial Selection Fragility: Cells are fragile immediately after transfection. It's recommended to allow cells to recover for 48-72 hours post-transfection before adding the selective antibiotic.[7][8]
Problem 3: I am not getting any resistant colonies after selection.
-
Low Transfection Efficiency: Confirm that your transfection protocol is efficient for your cell line using a control plasmid (e.g., expressing a fluorescent protein).
-
Selection Started Too Early: Adding this compound too soon after transfection can kill cells before the resistance protein is expressed at sufficient levels. Allow at least 48 hours for expression.[7]
-
Inappropriate Seeding Density: If cells are plated too sparsely, they may not survive the selection process due to a lack of supportive cell-to-cell contact. Conversely, if plated too densely, it can be difficult to isolate individual colonies.
Quantitative Data Summary
Table 1: Recommended Working Concentrations of this compound
| Organism/Cell Type | Recommended Concentration (µg/mL) | Reference |
|---|---|---|
| E. coli | 5 | [10][13] |
| Yeasts (S. cerevisiae) | 10 | [1][2][13] |
| Filamentous Fungi | 10 - 150 | [1][13] |
| Plant Cells | 5 - 25 | [2][13] |
| Mammalian Cells | 5 - 50 | [1][2][10][13] |
| Arabidopsis (selection) | 25 |[15] |
Note: The optimal concentration for mammalian cells can vary significantly and should always be determined empirically using a kill curve experiment.[2][10]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Kill Curve)
This protocol is essential for identifying the minimum antibiotic concentration that effectively kills non-resistant mammalian cells.
Materials:
-
Host cell line (untransfected)
-
Complete culture medium
-
This compound stock solution (e.g., 20 mg/mL)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Seed the host cells into the wells of a microplate at a density that allows for 25-50% confluency after 24 hours of incubation.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. For mammalian cells, a typical range to test is 0, 5, 10, 25, 50, 75, and 100 µg/mL.[7][10]
-
Treatment: After 24 hours of incubation, remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
Incubation: Incubate the plates for a period sufficient to allow for cell death, typically 5-14 days for stable selection. The time required depends on the cell line's division rate.
-
Monitoring: Observe the cells every 2-3 days using a microscope. Replenish the medium with freshly prepared selective medium every 3-4 days.[7]
-
Analysis: Determine the lowest concentration of this compound that results in complete cell death within the desired timeframe (e.g., 7-10 days). This is the optimal concentration to use for selecting stable transfectants.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability to quantify this compound's cytotoxic effects.
Materials:
-
Cells to be tested
-
Complete culture medium
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16] Include untreated cells as a control.
-
Add MTT Reagent: Following treatment, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
This compound's Mechanism of Action and Cellular Response
Caption: Mechanism of this compound-induced DNA damage and subsequent cellular response pathways.
Workflow for Generating Stable Cell Lines
Caption: Experimental workflow for selecting and establishing a stable cell line using this compound.
Troubleshooting Logic for Failed Selection
Caption: A logical workflow for troubleshooting common this compound selection experiment failures.
References
- 1. invivogen.com [invivogen.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biochemical and cellular determinants of bleomycin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. invivogen.com [invivogen.com]
- 9. This compound Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Modulation of bleomycin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - AL [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Effect of media components on Phleomycin activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Phleomycin as a selection antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a glycopeptide antibiotic isolated from Streptomyces verticillus.[1][2] It belongs to the bleomycin family of antibiotics and is used as a selective agent in molecular biology experiments.[2][3] Its mode of action involves binding to and intercalating with DNA, which leads to the destruction of the DNA double helix, ultimately causing cell death.[1][2] this compound is active against a broad range of organisms, including most bacteria, filamentous fungi, yeast, plant, and animal cells.[1][2]
Q2: How does the Sh ble gene confer resistance to this compound?
Resistance to this compound is conferred by the Sh ble gene from Streptoalloteichus hindustanus.[1][2] This gene encodes a 14 kDa protein that binds to this compound with a strong affinity, preventing it from cleaving DNA.[2][4][5]
Q3: What are the recommended working concentrations of this compound?
The optimal concentration of this compound varies depending on the cell type. It is crucial to determine the minimum concentration required to kill your specific host cell line by performing a kill curve experiment.
| Organism/Cell Type | Recommended Concentration Range |
| E. coli | 5 µg/mL[3][4][6] |
| Mammalian Cells | 5 - 50 µg/mL[1][6] |
| Yeasts | 10 µg/mL[1][3][4] |
| Filamentous Fungi | 10 - 150 µg/mL[1][3] |
| Plants | 5 - 25 µg/mL[3] |
Q4: How should this compound be stored?
This compound is shipped at room temperature. Upon receipt, it should be stored at 4°C for short-term storage (up to 12 months) or -20°C for long-term storage (up to 18 months).[4][7] It is important to avoid repeated freeze-thaw cycles.[1][4][6] this compound as a powder is very hygroscopic and should be kept in a tightly closed container.[2][7]
Troubleshooting Guide
Problem: this compound selection is not working; my non-transformed cells are surviving.
This is a common issue that can often be resolved by optimizing the selection conditions. Several components in the culture medium can affect this compound's activity.
Potential Cause 1: Sub-optimal pH of the culture medium.
This compound's activity is highly pH-dependent. Its sensitivity increases at a higher pH.[2][3][4][7]
-
Solution:
Potential Cause 2: High ionic strength of the culture medium.
The activity of this compound is reduced in hypertonic media.[2][3][4][7]
-
Solution:
Potential Cause 3: Presence of inactivating substances in the medium.
Certain components, particularly reducing agents and some amino acids, can inactivate this compound.
-
Solution:
-
Avoid Rich Media with High Cysteine Content: Rich media formulations like 2xYT may contain higher concentrations of yeast extract and tryptone, which can be a source of inactivating compounds like cysteine.[9] While not explicitly quantified for this compound, the related antibiotic bleomycin's activity is enhanced by cysteine, which could lead to non-specific cell killing or, conversely, inactivation of the antibiotic before it reaches its target.[10][11] If you are experiencing issues, consider switching to a minimal medium or a low-salt formulation like Low Salt LB for bacterial selection.
-
Sulfhydryl Compounds: this compound activity in vitro is mediated by sulfhydryl compounds like dithiothreitol (DTT).[12] While essential for its DNA-cleaving activity, an excess of certain sulfhydryl compounds in the media could potentially interfere with the desired selective pressure.
-
Potential Cause 4: Incorrect this compound concentration.
The recommended concentration is a starting point. The optimal concentration can vary significantly between different cell lines and even different passages of the same cell line.
-
Solution:
-
Perform a kill curve to determine the minimal concentration of this compound that effectively kills your non-transformed cells within a reasonable timeframe (typically 7-10 days).
-
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential for establishing the correct concentration of this compound for your specific cell line.
Materials:
-
Your non-transfected host cell line
-
Complete growth medium
-
This compound stock solution (e.g., 20 mg/mL)
-
24-well or 96-well culture plates
-
Trypan blue solution and a hemocytometer or an automated cell counter
Methodology for Mammalian Cells:
-
Cell Plating: Seed your cells in a 24-well plate at a density that will not lead to confluency during the experiment.
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in your complete growth medium. A good starting range for mammalian cells is 0, 5, 10, 25, 50, 75, and 100 µg/mL.[1][6]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the plate under standard conditions for your cell line. Observe the cells daily for signs of cell death (e.g., rounding up, detachment).
-
Determining Viability: After 7-10 days, determine the percentage of viable cells in each well. This can be done by trypan blue exclusion staining and counting with a hemocytometer.
-
Analysis: The lowest concentration of this compound that results in complete cell death is the optimal concentration for your selection experiments.
Visualizations
Caption: Factors influencing this compound's antibacterial activity.
Caption: Troubleshooting workflow for ineffective this compound selection.
References
- 1. invivogen.com [invivogen.com]
- 2. genaxxon.com [genaxxon.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. This compound Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. Breaking Down Cell Culture Media [captivatebio.com]
- 9. Rich Medium Composition Affects Escherichia coli Survival, Glycation, and Mutation Frequency during Long-Term Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the antioxidant N-acetylcysteine and its metabolites on damage induced by bleomycin in PM2 bacteriophage DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of bleomycin-Fe(III) by bleomycin-Cu(II) and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low transformation efficiency with Phleomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome low transformation efficiency when using Phleomycin as a selection agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
This compound is a glycopeptide antibiotic isolated from Streptomyces verticillus.[1][2] It is structurally related to bleomycin and is used as a selective agent in molecular biology for bacteria, fungi, yeast, plants, and animal cells.[1][3] this compound's mechanism of action involves binding to and intercalating with DNA.[1][3] In the presence of metal ions (like iron II) and oxygen, it generates reactive oxygen species (ROS) that cause single- and double-strand breaks in the DNA, ultimately leading to cell death.[4][5][6] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to this compound with high affinity, preventing it from cleaving DNA.[1][3]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining this compound's activity. This compound is shipped at room temperature, but upon receipt, it should be stored at 4°C for short-term use (up to 1 year) or -20°C for long-term storage (up to 18 months).[1][2][7] It is important to avoid repeated freeze-thaw cycles.[2][7] this compound powder is highly hygroscopic and should be kept in a tightly closed container and protected from moisture.[1][7] Solutions should be sterile-filtered and can be stored in single-use aliquots at -20°C.[8] this compound is a hazardous compound, so it is important to avoid contact with skin and to not ingest it.[1][2]
Q3: What are the typical working concentrations of this compound for different organisms?
The optimal concentration of this compound varies depending on the cell type, media composition, and pH. It is highly recommended to perform a kill curve experiment to determine the minimum concentration required to kill your specific host cells.
| Organism | Recommended this compound Concentration (µg/mL) |
| E. coli | 5[1][7] |
| Saccharomyces cerevisiae (Yeast) | 10[2][3] |
| Filamentous Fungi | 10 - 150[2][3] |
| Plant Cells | 5 - 25[7][8] |
| Mammalian Cells | 5 - 50[2][9] |
Q4: What factors can influence the activity of this compound?
Several factors can affect this compound's efficacy:
-
pH: this compound is more active at a higher pH. Increasing the pH of the culture medium can reduce the required concentration for selection.[1][2][7]
-
Salt Concentration: The activity of this compound is reduced in hypertonic media. Using low-salt media can decrease the amount of this compound needed.[1][2][7] For E. coli, Low Salt LB medium (5 g/L NaCl) is recommended.[2][7]
-
Cell Density: At high cell densities, the killing of non-transformed cells may take longer.[2]
-
Cell Health: Healthy, actively dividing cells are more susceptible to this compound.[10][11] Ensure cells are in the logarithmic growth phase and have high viability before starting the selection process.[10]
Troubleshooting Guide: Low Transformation Efficiency
This guide addresses common issues encountered when this compound selection results in low or no transformants.
Problem 1: No colonies or very few colonies on the selection plate.
This is a common issue that can stem from various factors. A systematic approach to troubleshooting is essential.
Possible Cause & Suggested Solution
-
Suboptimal this compound Concentration:
-
Too high: Kills all cells, including the transformants before they can express the resistance gene.
-
Too low: Allows non-transformed cells to survive, leading to a high background.
-
Solution: Perform a kill curve experiment to determine the optimal this compound concentration for your specific cell line and experimental conditions.
-
-
Ineffective this compound:
-
Problems with the Transformation Protocol:
-
Low competency of cells: The cells may not be efficiently taking up the plasmid DNA.
-
Solution: Check the competency of your cells by transforming them with a control plasmid (e.g., pUC19 for bacteria) and calculating the transformation efficiency.[12][13] If the efficiency is low, prepare a fresh batch of competent cells or use commercially available high-efficiency cells.
-
Incorrect heat shock/electroporation parameters: Suboptimal parameters can lead to low transformation efficiency.
-
Solution: Optimize the heat shock duration and temperature or the electroporation settings according to the manufacturer's protocol or established lab protocols.[14][15]
-
-
Issues with the Plasmid DNA:
-
Poor DNA quality: The plasmid DNA may be degraded or contain inhibitors.
-
Solution: Purify the plasmid DNA and verify its integrity and concentration using gel electrophoresis and a spectrophotometer.
-
Toxic gene insert: The gene of interest may be toxic to the host cells.
-
Solution: Use a tightly regulated promoter to control the expression of the potentially toxic gene.[12]
-
Problem 2: High background of non-transformed colonies.
A high number of background colonies can make it difficult to identify true transformants.
Possible Cause & Suggested Solution
-
This compound Concentration is Too Low:
-
Solution: Increase the this compound concentration in your selection plates. A kill curve will help you determine the minimum concentration that effectively kills non-transformed cells.
-
-
Plates are too old:
-
Insufficient Incubation Time for Selection:
-
Solution: Allow sufficient time for this compound to kill the non-transformed cells. For mammalian cells, this can take from 5 days to 3 weeks.[2]
-
-
Satellite Colonies:
-
Breakdown of this compound: Resistant colonies can sometimes break down the this compound in their immediate vicinity, allowing non-resistant cells to grow around them.
-
Solution: Pick well-isolated colonies for further analysis. Re-streak colonies on a fresh selection plate to ensure they are true transformants.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile water or HEPES buffer (pH 7.0-7.5) to a final concentration of 10-20 mg/mL.[1] this compound is freely soluble in water.[8]
-
Sterilization: Sterile filter the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the sterile solution into single-use tubes and store at -20°C for long-term storage or at 4°C for short-term storage.[1][2] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Determining Optimal this compound Concentration (Kill Curve)
This protocol is essential for establishing the lowest concentration of this compound that effectively kills your non-transformed host cells.
-
Cell Plating: Plate your host cells at the density you will use for your transformation experiments. For adherent mammalian cells, plate them in a multi-well plate (e.g., 24-well or 96-well). For suspension cells or microorganisms, use appropriate liquid or solid media.
-
This compound Dilutions: Prepare a series of this compound concentrations in your culture medium. A good starting range for mammalian cells is 0, 5, 10, 25, 50, 100, and 200 µg/mL. For other organisms, adjust the range based on the table provided in the FAQs.
-
Incubation: Add the different concentrations of this compound to the cells and incubate under your standard growth conditions.
-
Monitoring Cell Viability: Observe the cells daily for signs of cell death (e.g., changes in morphology, detachment for adherent cells). For microorganisms, monitor the growth inhibition.
-
Determining the Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death or growth inhibition of the non-transformed cells within a reasonable timeframe (e.g., 7-10 days for mammalian cells).
Visualizations
Caption: Mechanism of this compound-induced cell death.
Caption: Troubleshooting workflow for low transformation efficiency.
References
- 1. genaxxon.com [genaxxon.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mode of Action of this compound on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 101.200.202.226 [101.200.202.226]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. invivogen.com [invivogen.com]
- 10. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. The mechanism of sensitivity to this compound in growing Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. Help:Protocols/Transformation/Troubleshooting - parts.igem.org [parts.igem.org]
- 15. clyte.tech [clyte.tech]
Technical Support Center: Optimizing Phleomycin Selection
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to optimize recovery time before Phleomycin selection in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal recovery time after transfection before adding this compound?
A common recommendation is to allow cells to recover for 24 to 48 hours after transfection before initiating this compound selection.[1][2] This period allows cells to recover from the stress of transfection and begin expressing the resistance gene (Sh ble). The optimal time can be cell-line dependent, so it is advisable to determine this empirically for your specific system.
Q2: Why is a recovery period necessary?
The transfection process itself can induce a cellular stress response, potentially leading to changes in gene expression related to cell cycle control and apoptosis.[3][4] A recovery period allows cells to stabilize and provides sufficient time for the expression of the this compound resistance protein to reach a level that can effectively neutralize the antibiotic.[5]
Q3: What happens if I add this compound too early?
Adding this compound too soon after transfection can lead to increased cell death, even in successfully transfected cells that have not yet expressed enough of the resistance protein. This can result in a lower yield of stable clones.
Q4: What happens if I wait too long to add this compound?
Waiting too long to add this compound may allow for the proliferation of non-transfected cells, which can outcompete the transfected cells and make selection less efficient.
Q5: How does this compound work?
This compound is a glycopeptide antibiotic that belongs to the bleomycin family.[6] It kills cells by binding to and intercalating with DNA, which leads to double-strand breaks.[6] This DNA damage triggers a cellular DNA damage response (DDR) and can ultimately lead to apoptosis (programmed cell death).
Q6: How does the resistance gene protect the cells?
The Streptoalloteichus hindustanus ble (Sh ble) gene encodes a protein that binds to this compound with high affinity.[6] This binding prevents the antibiotic from intercalating with DNA, thus protecting the cell from its cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death after adding this compound, even with a 24-48 hour recovery. | 1. This compound concentration is too high. 2. Cells are overly sensitive to the transfection reagent. 3. Insufficient expression of the resistance gene. | 1. Perform a kill curve to determine the optimal this compound concentration for your specific cell line. 2. Optimize the transfection protocol to reduce cytotoxicity (e.g., use a lower concentration of the transfection reagent, change the reagent-to-DNA ratio). 3. Ensure your expression vector has a strong promoter driving the Sh ble gene. |
| No resistant colonies are forming. | 1. Transfection efficiency was low. 2. This compound concentration is too high. 3. The resistance gene is not being expressed. | 1. Optimize your transfection protocol for higher efficiency. 2. Perform a kill curve to determine the appropriate this compound concentration. 3. Verify the integrity of your plasmid and ensure the promoter driving the resistance gene is active in your cell line. |
| A high number of non-transfected cells are surviving the selection. | 1. This compound concentration is too low. 2. The this compound has lost its activity. | 1. Perform a kill curve to determine the minimal concentration of this compound required to kill all non-transfected cells within 7-10 days. 2. Store this compound solution at -20°C and protect it from light. Prepare fresh selection media regularly. |
Quantitative Data
While specific quantitative data on the effect of recovery time on this compound selection in mammalian cells is limited in publicly available literature, the following table illustrates a general trend observed in yeast, which can be indicative of the principles in mammalian systems.
Table 1: Effect of Recovery Time on Transformation Efficiency in S. cerevisiae
| Recovery Time (hours) | Number of Transformants |
| 0 | ~42 |
| 1 | ~48 |
| 2 | ~40 |
| 3 | ~18 |
| 4 | ~12 |
| 8 | ~6 |
Data adapted from a study on Schizophyllum commune, demonstrating the principle that timing of antibiotic addition is critical.[7] A 6-hour incubation in non-selective medium was found to be optimal for achieving high transformation frequencies in Saccharomyces cerevisiae.[5]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of this compound required to kill your non-transfected host cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete culture medium
-
This compound stock solution
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed the 24-well plates with your cells at a density that will allow them to reach approximately 50-80% confluency the next day.
-
Prepare a series of this compound dilutions in complete culture medium. A suggested range for mammalian cells is 5 to 50 µg/mL, but this can be broader depending on the cell line.[6] Include a no-antibiotic control.
-
The following day, replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells and observe them daily for signs of cell death.
-
Replace the selective medium every 2-3 days.
-
After 7-10 days, determine the cell viability in each well using a cell counting method with trypan blue exclusion.
-
The optimal this compound concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells.
Protocol 2: Optimizing Recovery Time Post-Transfection
Materials:
-
Your mammalian cell line of interest
-
Optimized transfection protocol and reagents
-
Plasmid DNA containing the Sh ble gene and your gene of interest
-
Complete culture medium
-
This compound at the optimal concentration (determined from the kill curve)
-
6-well tissue culture plates
Procedure:
-
Seed cells in multiple wells of a 6-well plate to be transfected.
-
Transfect the cells with your plasmid DNA according to your optimized protocol.
-
After transfection, replace the transfection medium with fresh, complete culture medium.
-
Add this compound to the wells at different time points post-transfection (e.g., 12, 24, 48, and 72 hours).
-
Continue to culture the cells, replacing the selective medium every 2-3 days.
-
After 2-3 weeks, stain the plates with crystal violet to visualize and count the number of resistant colonies.
-
The recovery time that yields the highest number of healthy, resistant colonies is the optimal recovery time for your experimental setup.
Visualizations
Signaling Pathways
The following diagrams illustrate the key cellular pathways involved during the optimization of this compound selection.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Liposome-based DNA carriers may induce cellular stress response and change gene expression pattern in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Efficient selection of this compound-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. This compound Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phleomycin vs. G418: A Comparative Guide to Mammalian Cell Selection
For researchers, scientists, and drug development professionals, the selection of a stable cell line expressing a gene of interest is a critical step. The choice of selection antibiotic can significantly impact the efficiency of this process and the characteristics of the resulting cell clones. This guide provides an objective comparison of two commonly used selection agents: Phleomycin and G418, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and G418 are effective for selecting stably transfected mammalian cells. However, they differ in their mechanism of action, which can influence the selection process and the resulting cellular characteristics. G418, an aminoglycoside, inhibits protein synthesis and is a widely used and well-established selection agent. This compound, a glycopeptide antibiotic, induces DNA strand breaks.
Recent comparative studies suggest that the choice of selection marker can have a significant impact on the level of recombinant protein expression. Notably, cell lines generated using a member of the this compound family (Zeocin) have been shown to exhibit higher levels of recombinant protein expression and lower cell-to-cell variability compared to those selected with G418. While G418 selection is generally a longer process, both antibiotics can yield stable clones. The optimal choice depends on the specific experimental goals, the cell line used, and the desired characteristics of the final cell population.
Data Presentation: Quantitative Comparison
A key consideration in choosing a selection antibiotic is its impact on the expression of the gene of interest. The following table summarizes data from a study comparing the effects of different selectable markers on recombinant protein expression in HEK293 cells. Zeocin, which belongs to the same family as this compound and uses the same resistance gene (Sh ble), was compared with G418 (Neomycin resistance gene, neo).
| Selection Agent | Resistance Gene | Mean Fluorescence Intensity (MFI) of Reporter Protein | Percentage of Transgene-Expressing Cells | Reference |
| Zeocin | Sh ble | High | All isolated clones expressed the reporter gene | [1] |
| G418 (Neomycin) | neo | Low | Only 47% of neomycin-resistant clones expressed the reporter gene | [1] |
This data indicates that selection with a this compound-family antibiotic can result in a population of cells with significantly higher and more uniform expression of the desired recombinant protein compared to G418 selection[1][2].
Performance Comparison
| Feature | This compound | G418 |
| Mechanism of Action | Intercalates into DNA and induces double-strand breaks. | Inhibits protein synthesis by binding to the 80S ribosome.[3] |
| Resistance Gene | Sh ble (Streptoalloteichus hindustanus bleomycin resistance) | neo (neomycin phosphotransferase) |
| Selection Speed | Foci can be individualized after 5 days to 3 weeks, depending on the cell line. | Selection is typically achieved in 3 to 7 days, with foci formation taking up to an additional week or more.[3][4] |
| Cell Viability | Can be cytotoxic; a careful kill curve is essential. | Can also impact cell growth and metabolism.[5] |
| Clone Stability | Zeocin-resistant populations have been reported to exhibit better transgene stability in the absence of selection pressure.[1] | The stability of clones can vary, and periodic re-selection may be necessary to eliminate revertants.[6] |
| Typical Working Concentration | 5 - 50 µg/mL for mammalian cells. | 400 - 1000 µg/mL for mammalian cells.[3] |
Mechanism of Action
The distinct mechanisms of action of this compound and G418 are fundamental to their function as selection agents.
This compound's Impact on DNA Integrity
This compound belongs to the bleomycin family of antibiotics. It binds to and intercalates with DNA, leading to the generation of reactive oxygen species that cause single- and double-strand breaks in the DNA. This DNA damage triggers cell cycle arrest and, ultimately, apoptosis in non-resistant cells. Resistance is conferred by the Sh ble gene product, a protein that binds to this compound and prevents it from cleaving DNA.
Caption: Mechanism of this compound action and resistance.
G418's Inhibition of Protein Synthesis
G418 is an aminoglycoside antibiotic that interferes with protein synthesis in eukaryotic cells by binding to the 80S ribosomal subunit.[3] This binding disrupts the elongation step of translation, leading to the production of non-functional proteins and ultimately cell death. The neo gene confers resistance by encoding an aminoglycoside 3'-phosphotransferase, which inactivates G418 through phosphorylation.
Caption: Mechanism of G418 action and resistance.
Experimental Protocols
The following are generalized protocols for generating stable mammalian cell lines using this compound or G418. It is crucial to first determine the optimal concentration of the antibiotic for your specific cell line by performing a kill curve.
Kill Curve Determination
-
Cell Plating: Seed the parental (non-transfected) cells at a low density (e.g., 20-25% confluency) in multiple wells of a 24-well plate.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
This compound: 0, 5, 10, 15, 20, 25, 30, 40, 50 µg/mL.
-
G418: 0, 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL.[7]
-
-
Incubation and Observation: Incubate the cells and replenish the selective medium every 2-3 days. Observe the cells daily for signs of cytotoxicity.
-
Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.
Stable Cell Line Selection Workflow
Caption: General workflow for stable cell line selection.
Detailed Steps for Selection:
-
Transfection: Transfect the mammalian cells with a plasmid containing the gene of interest and the appropriate resistance gene (Sh ble for this compound or neo for G418).
-
Recovery: Allow the cells to grow in non-selective medium for 24-48 hours to allow for the expression of the resistance gene.
-
Initiate Selection: Split the cells into fresh medium containing the predetermined optimal concentration of either this compound or G418.[4] It is advisable to plate the cells at different densities to optimize colony formation.
-
Maintain Selection: Replace the selective medium every 2-3 days to maintain the selective pressure.
-
Colony Formation: Monitor the plates for the formation of resistant colonies (foci). This can take anywhere from one to three weeks.[4]
-
Clone Isolation and Expansion: Once colonies are visible, they can be isolated using cloning cylinders or by manual picking and transferred to new plates for expansion.
-
Analysis and Maintenance: Expanded clones should be analyzed for the expression of the gene of interest and for long-term stability. For maintenance, a lower concentration of the selection antibiotic can be used.
Conclusion
The choice between this compound and G418 for mammalian cell selection is a critical decision that can influence the outcome of your experiments. While G418 is a well-established and commonly used antibiotic, evidence suggests that this compound (and its analogue Zeocin) may offer advantages in terms of achieving higher and more consistent recombinant protein expression.[1][2] However, the selection process with this compound may require more careful optimization of the working concentration. Ultimately, the ideal selection agent will depend on the specific cell line, the expression vector, and the downstream application. A thorough evaluation of both options, including performing a kill curve for the specific cell line, is highly recommended to ensure the successful generation of stable and high-expressing cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. abo.com.pl [abo.com.pl]
- 5. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
A Researcher's Guide to Alternative Selection Markers for Phleomycin
For researchers, scientists, and drug development professionals, the selection of a stable cell line expressing a gene of interest is a foundational step. While Phleomycin and its corresponding resistance gene (ble) are effective, various experimental needs may necessitate alternative selection systems. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate marker for your research goals.
The most widely used alternatives to the this compound/Zeocin system include Hygromycin B, Puromycin, G418 (Geneticin), and Blasticidin S.[1][2][3][4] The choice of marker can significantly influence not only the success of selection but also the level and stability of transgene expression.[1][2][5]
Comparative Analysis of Selection Markers
The following table summarizes the key characteristics and performance metrics of the most common alternatives to this compound.
| Feature | This compound/Zeocin | Hygromycin B | Puromycin | G418 (Geneticin) | Blasticidin S |
| Resistance Gene | Sh ble | hph (or hyg) | pac | neo | bsr or BSD |
| Mechanism of Action | Intercalates into and cleaves DNA, causing cell death.[6] | Inhibits protein synthesis by disrupting the 80S ribosome. | Causes premature chain termination during translation, inhibiting protein synthesis.[7][8] | Blocks polypeptide synthesis by inhibiting the 80S ribosomal subunit.[9][10] | Inhibits peptide-bond formation in both prokaryotic and eukaryotic ribosomes.[11][12] |
| Selection Speed | Moderate to Fast | Moderate | Very Fast | Slow to Moderate | Fast |
| Typical Mammalian Cell Concentration | 50 - 400 µg/mL.[4] | 50 - 500 µg/mL.[13][14][15] | 0.5 - 10 µg/mL.[7][8][16][17] | 100 - 2000 µg/mL.[9][18][19] | 2 - 20 µg/mL.[11][12][20][21] |
| Effect on Recombinant Protein Expression | Highest Expression Levels and lowest cell-to-cell variability observed in some studies.[1][2][5] | Intermediate to high expression levels.[1][2] | Intermediate to high expression levels.[1][2] | Lowest Expression Levels and greatest cell-to-cell variability.[1][2] | Lowest Expression Levels and greatest cell-to-cell variability.[1][2] |
| Transgene Stability | Reported to have better transgene stability in the absence of selection pressure.[5][22] | Moderate stability. | Lower stability; only 14% of puromycin-resistant clones expressed the GFP reporter in one study.[5] | Lower stability; only 47% of neomycin-resistant clones expressed the GFP reporter in one study.[5] | Moderate stability. |
| Primary Advantage | High-level, stable transgene expression.[1][2][5] | Effective for dual-selection experiments.[14] | Rapid selection with low antibiotic concentrations.[6][23][24] | Widely used and well-documented.[9] | Rapidly kills cells, shortening selection time.[25] |
| Primary Disadvantage | Higher cost for Zeocin reagent. | Can be slower than Puromycin or Blasticidin. | Can result in a high number of false positives (antibiotic-resistant but transgene-negative clones).[5] | Slower selection and can lead to low transgene expression.[1][2][24] | Can lead to low transgene expression.[1][2] |
In-Depth Look at Alternative Markers
Hygromycin B
Hygromycin B is an aminoglycoside antibiotic that inhibits protein synthesis in a wide range of prokaryotic and eukaryotic cells.[13] Resistance is conferred by the hph gene, which encodes a phosphotransferase that inactivates the antibiotic.[13][26] It is often used for dual-selection experiments.[14] Studies have shown that using Hygromycin B selection can result in cell lines with intermediate to high levels of recombinant protein expression, generally performing better than G418 or Blasticidin S in this regard.[1][2]
Puromycin
Puromycin is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination and inhibiting protein synthesis.[7] Its resistance gene, pac, encodes a puromycin N-acetyl-transferase.[7][8] A key advantage of puromycin is its rapid action at very low concentrations, allowing for the generation of stable cell lines in less than a week.[6][24] However, some studies indicate that this rapid and stringent selection may lead to a higher percentage of clones that are resistant to the antibiotic but have silenced the linked gene of interest. For instance, one study found that only 14% of puromycin-resistant clones expressed the reporter protein.[5]
G418 (Geneticin)
G418, also known as Geneticin, is an aminoglycoside antibiotic structurally similar to neomycin.[10] It disrupts protein synthesis by interfering with 80S ribosome function.[6][9] The neomycin resistance gene (neo) confers resistance by encoding an aminoglycoside 3'-phosphotransferase that detoxifies the antibiotic.[10][27] While historically one of the most common selection agents, G418 has been shown in comparative studies to yield cell lines with the lowest levels of recombinant protein expression and the highest cell-to-cell variability.[1][2] The selection process is also generally slower than with other agents.[24]
Blasticidin S
Blasticidin S is a nucleoside antibiotic that inhibits protein synthesis by blocking peptide bond formation.[11][12] Resistance is conferred by either the bsr or BSD gene, which encodes a deaminase that inactivates the antibiotic.[12][25] Blasticidin S is known for killing non-resistant cells more rapidly than G418, which can shorten the overall time required for selection.[25] However, similar to G418, it has been associated with lower levels of recombinant protein expression compared to Zeocin, Hygromycin, or Puromycin systems.[1][2]
Experimental Protocols
Key Experiment: Determining Optimal Antibiotic Concentration (Kill Curve)
Before starting a stable cell line generation project, it is crucial to determine the minimum concentration of the antibiotic required to kill all non-transfected cells for your specific cell line.[18] This is achieved by performing a kill curve.
Methodology:
-
Cell Plating: Plate your parental (non-transfected) cells in a 24-well plate at a density that allows them to reach approximately 30-50% confluency the next day.[18] Prepare enough wells to test a range of antibiotic concentrations in duplicate, including a "no antibiotic" control.
-
Antibiotic Addition: The day after plating, replace the medium with fresh medium containing increasing concentrations of the selection antibiotic.[18] (e.g., for Puromycin: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).[16]
-
Incubation and Monitoring: Incubate the cells and monitor them daily under a microscope for signs of cell death (e.g., detachment, rounding, membrane blebbing).
-
Medium Replacement: Replace the selective medium every 3-4 days to maintain the antibiotic concentration, as some antibiotics have a limited half-life in culture.[18][20]
-
Determine Optimal Concentration: After 7-14 days (depending on the antibiotic's speed of action), identify the lowest concentration that resulted in 100% cell death.[28] This concentration will be used for selecting your transfected cells.
General Protocol: Generation of Stable Cell Lines
-
Transfection: Transfect your plasmid containing the gene of interest and the corresponding resistance marker into the target cells using your preferred method (e.g., lipid-mediated, electroporation).
-
Recovery: Allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-48 hours post-transfection.[27]
-
Initiate Selection: After the recovery period, passage the cells and re-plate them in fresh medium containing the pre-determined optimal concentration of the selection antibiotic. Cells should be plated at a low density to allow for the formation of distinct colonies.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[27] Non-transfected cells will gradually die off.
-
Isolate Clones: After 1-3 weeks, visible, antibiotic-resistant colonies should form. Isolate these individual colonies using cloning cylinders or by limiting dilution.
-
Expand and Validate: Expand each clone and validate the integration and expression of your gene of interest using methods such as PCR, Western Blot, or functional assays.
Visualizations
Caption: Workflow for generating a stable cell line.
Caption: Mechanism of protein synthesis inhibition.
References
- 1. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Cell Line Generation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 5. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Puromycin - Wikipedia [en.wikipedia.org]
- 8. gentarget.com [gentarget.com]
- 9. invivogen.com [invivogen.com]
- 10. G418 - Wikipedia [en.wikipedia.org]
- 11. agscientific.com [agscientific.com]
- 12. Blasticidin S - Wikipedia [en.wikipedia.org]
- 13. 101.200.202.226 [101.200.202.226]
- 14. invivogen.com [invivogen.com]
- 15. takara.co.kr [takara.co.kr]
- 16. tools.mirusbio.com [tools.mirusbio.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. takara.co.kr [takara.co.kr]
- 20. abo.com.pl [abo.com.pl]
- 21. Blasticidin S HCl | Thermo Fisher Scientific - CN [thermofisher.cn]
- 22. researchgate.net [researchgate.net]
- 23. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 24. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 25. tus.elsevierpure.com [tus.elsevierpure.com]
- 26. researchgate.net [researchgate.net]
- 27. abo.com.pl [abo.com.pl]
- 28. toku-e.com [toku-e.com]
Geneticin (G418) vs. Phleomycin: A Comparative Guide to Selection Efficiency
For researchers in cellular and molecular biology, the generation of stable cell lines is a cornerstone technique for a multitude of applications, from studying gene function to producing recombinant proteins. The success of this process hinges on the efficient selection of successfully transfected cells. Geneticin (G418) and Phleomycin are two widely used antibiotics for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in choosing the optimal selection agent for their specific needs.
Mechanism of Action
The fundamental difference between Geneticin (G418) and this compound lies in their distinct mechanisms of inducing cell death in non-resistant cells.
Geneticin (G418): A member of the aminoglycoside family of antibiotics, G418 targets protein synthesis. It binds to the 80S ribosomal subunit in eukaryotic cells, inhibiting the elongation step of polypeptide synthesis and leading to the accumulation of non-functional proteins, which ultimately results in cell death.[1][2][3][4][5][6] Resistance is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II).[1][7] This enzyme inactivates G418 by phosphorylation, allowing protein synthesis to continue.
This compound: As a glycopeptide antibiotic belonging to the bleomycin family, this compound acts directly on the cell's genetic material.[8][9] It intercalates into the DNA double helix, causing both single and double-strand breaks.[8][10][11] This DNA damage triggers apoptosis and leads to cell death. The Sh ble gene from Streptoalloteichus hindustanus confers resistance by producing a protein that binds to this compound with high affinity, preventing it from cleaving DNA.[8][12]
Visualizing the Mechanisms of Action
Caption: Mechanism of G418-induced cell death.
Caption: Mechanism of this compound-induced cell death.
Selection Efficiency and Performance Comparison
The choice between G418 and this compound often depends on the specific cell line, experimental goals, and desired timeline. While both are effective, they exhibit different characteristics in terms of speed, required concentration, and the appearance of resistant colonies.
| Parameter | Geneticin (G418) | This compound |
| Resistance Gene | neo | Sh ble |
| Mechanism | Inhibits protein synthesis | Induces DNA double-strand breaks |
| Typical Working Concentration (Mammalian Cells) | 200 - 1000 µg/mL[2][5][6][13] | 5 - 50 µg/mL[8][12][14] |
| Selection Time | Slower-acting; typically 10-21 days for selection.[5][15] | Foci can appear in 5 days, but selection can take up to 3 weeks.[12] |
| Cell Death Morphology | Cells stop dividing, round up, and detach. | Cells may increase in size and exhibit abnormal shapes before dying.[16] |
| Relative Speed | Generally considered a slower selection agent.[15] | Can be faster in some cell lines, but killing may take longer to visualize.[12] |
Key Observations:
-
Concentration: this compound is used at a significantly lower mass concentration than G418.
-
Kinetics: G418 is known for its slower action, which can sometimes lead to the survival of "leaky" or low-expressing clones if the concentration is not optimized.[15] this compound's direct action on DNA can be potent, but the visual confirmation of cell death might take longer compared to other antibiotics like Puromycin.[12]
-
Cell Line Variability: The optimal concentration and selection time for both antibiotics are highly dependent on the cell line being used.[2][5] Therefore, performing a kill curve is a critical first step for any new experiment.[7][17]
Experimental Protocols
Adherence to a well-defined protocol is crucial for the successful generation of stable cell lines.
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol must be performed for each new cell line to determine the minimum antibiotic concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).
-
Cell Plating: Seed the parental (non-transfected) cells into the wells of a 24-well plate at a density that allows for several days of growth (e.g., 20-25% confluency).[13]
-
Adherence: Allow cells to adhere and resume growth for 24 hours.
-
Antibiotic Addition: Prepare a series of dilutions of the selection antibiotic in the complete growth medium. For G418, a range of 100 µg/mL to 1400 µg/mL is recommended.[5][13] For this compound, a range of 5 µg/mL to 50 µg/mL is appropriate.[12][14]
-
Incubation and Observation: Replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.
-
Media Changes: Replenish the selective medium every 3-4 days to maintain antibiotic activity and provide fresh nutrients.[7][13]
-
Analysis: Observe the cells daily for signs of death. The optimal concentration for selection is the lowest concentration that kills all cells within 7-14 days.[13][18]
Protocol 2: Generating Stable Cell Lines
This process involves transfecting the cells with a plasmid containing both the gene of interest and the appropriate resistance gene, followed by selection.
Caption: Workflow for generating stable cell lines.
-
Transfection: Transfect the target cells with the expression vector containing the resistance gene (neo for G418 or Sh ble for this compound).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-72 hours in a non-selective, complete growth medium.[7][15][17] This step is critical to prevent the premature death of successfully transfected cells.
-
Initiate Selection: After the recovery period, replace the medium with a fresh complete medium containing the pre-determined optimal concentration of either G418 or this compound.
-
Maintain Selection Pressure: Change the selective medium every 3-4 days. During this time, untransfected cells will die off.[7]
-
Isolate Colonies: After 1-3 weeks, distinct colonies of resistant cells should become visible.[5][12]
-
Expansion: Carefully pick individual, healthy-looking colonies and transfer them to separate wells of a new plate to expand them into clonal populations.
-
Maintenance: Once stable cell lines are established, they can be maintained in a medium containing a lower concentration of the antibiotic (typically 50% of the selection concentration) to prevent the loss of the integrated plasmid.[2]
Summary and Recommendations
Both Geneticin (G418) and this compound are robust and effective agents for the selection of stable mammalian cell lines. The choice between them should be guided by the specific characteristics of the cell line and the experimental context.
-
Choose Geneticin (G418) when:
-
Using a well-established protocol with a common cell line where G418 concentrations are already published.
-
The experimental timeline allows for a potentially slower selection process of 2-3 weeks.
-
The expression vector already contains the neo resistance gene.
-
-
Choose this compound when:
-
Working with cells that are poorly sensitive to other antibiotics like Zeocin™.[8]
-
The expression vector contains the Sh ble resistance marker.
-
A different mechanism of action (DNA damage vs. protein synthesis inhibition) is desired to avoid potential off-target effects of aminoglycosides.
-
Ultimately, the most critical factor for success with either antibiotic is the empirical determination of the optimal selection concentration through a carefully executed kill curve experiment. This initial investment of time ensures a more efficient and reproducible selection process, leading to the successful generation of reliable stable cell lines for your research.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 6. invivogen.com [invivogen.com]
- 7. abo.com.pl [abo.com.pl]
- 8. invivogen.com [invivogen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mode of Action of this compound on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. astralscientific.com.au [astralscientific.com.au]
- 14. invivogen.com [invivogen.com]
- 15. researchgate.net [researchgate.net]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. takara.co.kr [takara.co.kr]
- 18. knowledge.lonza.com [knowledge.lonza.com]
A Head-to-Head Battle of Bleomycins: Phleomycin vs. Zeocin for Cost-Effective Gene Selection
For researchers in the throes of cell line development and genetic modification, the choice of a selection antibiotic is a critical decision that impacts both the budget and the experimental outcome. Among the bleomycin family of antibiotics, Phleomycin and its well-known formulation, Zeocin, are mainstays for selecting cells expressing the Sh ble resistance gene. This guide provides a comprehensive comparison of their cost-effectiveness, performance, and experimental protocols to aid researchers in making an informed choice.
At a Glance: Key Differences and Similarities
While both antibiotics function through a similar mechanism of DNA intercalation and cleavage, leading to cell death in non-resistant cells, their formulations and, consequently, their applications and cost can differ. Zeocin is a specific formulation of this compound D1, a member of the this compound family of glycopeptide antibiotics isolated from Streptomyces verticillus[1][2][3]. Resistance to both is conferred by the product of the Sh ble gene, which binds to the antibiotic and prevents it from cleaving DNA[2][4].
Cost-Effectiveness: A Price Breakdown
A primary consideration for many labs is the cost of reagents. While prices can fluctuate between suppliers and are subject to change, a general cost comparison reveals a significant difference between this compound and Zeocin.
| Antibiotic | Supplier Example | Concentration | Unit Size | Price (USD) | Price per mg (USD) |
| This compound | AG Scientific | 20 mg/mL | 1 mL | $265.50 | $13.28 |
| MIDSCI | 20 mg/mL | 1 mL | $207.39 | $10.37 | |
| Sigma-Aldrich | 20 mg/mL | 1 mL | $90.70 | $4.54 | |
| Zeocin™ | Thermo Fisher Scientific | 100 mg/mL | 5 x 1 mL (500mg) | $224.65 | $0.45 |
| Thomas Scientific | 100 mg/mL | 1 mL | $120.16 | $1.20 | |
| InvivoGen | 100 mg/mL | 5 x 1 mL (500mg) | ~$174.00 | ~$0.35 |
Note: Prices are based on information available as of late 2025 and are for illustrative purposes only. Researchers should obtain current quotes from their suppliers.
Based on this analysis, Zeocin is considerably more cost-effective on a per-milligram basis. One source explicitly states that "Zeocin is considerably cheaper than this compound"[3].
Performance and Efficacy: More Than Just Cost
While cost is a major factor, the performance of the selection agent is paramount. The effective concentration required for selection directly impacts the overall cost and can vary between cell types.
| Organism | This compound Working Concentration (µg/mL) | Zeocin™ Working Concentration (µg/mL) |
| E. coli | 5[5] | 25 - 50[6][7] |
| Yeast | 10[5] | 50 - 300[2][7] |
| Fungi | 10 - 50 | 25 - 150[4] |
| Plant Cells | 5 - 25 | Not specified in detail |
| Mammalian Cells | 5 - 50[4] | 50 - 1000 (average 250-400)[7][8] |
Interestingly, while Zeocin is a formulation of this compound D1, the recommended working concentrations for Zeocin in mammalian cells are generally higher than those cited for this compound. This could be due to differences in the specific formulation and purity.
Studies have shown Zeocin to be a highly effective selection agent. In a comparative study of four common antibiotics, Zeocin was identified as the best selection agent for developing stable human cell lines, resulting in higher expression of the gene of interest and fewer false positives[9]. Another study highlighted that cell lines generated with the BleoR marker (conferring Zeocin resistance) expressed the highest levels of the linked recombinant protein compared to other common selection markers[10][11].
Experimental Protocols
Accurate and consistent experimental protocols are crucial for successful cell selection. Below are detailed methodologies for determining the optimal concentration and for the selection of stable mammalian cell lines.
Determining Optimal Antibiotic Concentration (Kill Curve)
Before initiating a stable cell line generation experiment, it is essential to determine the minimum concentration of the antibiotic required to kill non-transfected cells. This is commonly achieved through a "kill curve" experiment.
Methodology:
-
Cell Plating: Plate cells at a low density (e.g., 20-25% confluency) in multiple wells or plates.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. For this compound, a range of 5-100 µg/mL could be tested. For Zeocin, a broader range of 50-1000 µg/mL is recommended[7]. Include a control plate with no antibiotic.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death, such as detachment and changes in morphology.
-
Medium Replacement: Replace the selective medium every 2-3 days.
-
Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.
Protocol for Stable Cell Line Selection
Once the optimal antibiotic concentration is determined, you can proceed with the selection of stably transfected cells.
Methodology:
-
Transfection: Transfect the cells with the plasmid containing the gene of interest and the Sh ble resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
-
Initiation of Selection: After the recovery period, split the cells into a fresh medium containing the predetermined optimal concentration of this compound or Zeocin.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.
-
Colony Formation: Monitor the plates for the formation of resistant colonies, which typically takes 2-3 weeks.
-
Isolation of Clones: Once colonies are visible, they can be individually picked and expanded into clonal cell lines.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflows.
Caption: Mechanism of action of this compound/Zeocin and the resistance mechanism conferred by the Sh ble protein.
Caption: General experimental workflow for antibiotic selection, from kill curve to stable colony isolation.
Conclusion: Making the Right Choice
The selection between this compound and Zeocin ultimately depends on a balance of cost, the specific cell type being used, and the desired experimental outcome.
-
For cost-sensitive projects , Zeocin presents a clear advantage due to its significantly lower price per milligram.
-
For achieving high levels of recombinant protein expression , evidence suggests that Zeocin, in conjunction with the Sh ble resistance marker, is a superior choice, leading to more robust and consistent results.
-
For cell types that may be more sensitive , this compound's lower recommended working concentrations might be a factor to consider, although a kill curve experiment is always recommended to determine the optimal concentration for any new cell line.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Zeocin - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. genaxxon.com [genaxxon.com]
- 6. invivogen.com [invivogen.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Phleomycin and Bleomycin in Yeast: Phenotypic Effects and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of Phleomycin and Bleomycin in the model organism Saccharomyces cerevisiae. Both are potent glycopeptide antibiotics widely used in research to induce DNA damage and as selection agents. Understanding their distinct impacts on yeast cellular processes is crucial for experimental design and interpretation in fields ranging from DNA repair and cell cycle control to drug discovery.
Executive Summary
This compound and Bleomycin are structurally related compounds that induce DNA double-strand breaks (DSBs), triggering a cascade of cellular responses. While their primary mechanism of action is similar, experimental evidence consistently demonstrates that This compound is a more potent genotoxic agent in yeast than Bleomycin . This increased potency manifests as greater cytotoxicity, a higher frequency of induced genetic changes, and effective DNA damage at lower concentrations. Both agents activate the DNA damage checkpoint, leading to cell cycle arrest, primarily in the G2/M phase, to allow for DNA repair. The cellular response to both drugs is heavily reliant on the homologous recombination repair pathway.
Data Presentation: A Quantitative Comparison
Table 1: Comparative Cytotoxicity of this compound and Bleomycin in S. cerevisiae
| Parameter | This compound | Bleomycin | Key Findings |
| Relative Potency | High | Moderate | This compound is substantially more effective than Bleomycin in producing genetic changes and cell killing, with some reports indicating up to a 26-fold higher efficacy in inducing genetic alterations at similar concentrations[1]. |
| Effective Concentration Range for DNA Damage | 1 - 2 µM | 1 - 17 µM | This compound cleaves and degrades chromosomes into nucleosomes over a much narrower and lower dose range compared to Bleomycin[2]. |
| Concentration for Cell Viability Loss (Haploid Strain) | 10 - 30 µg/ml (Zeocin, a this compound D1 formulation) | Not directly compared in the same study | Zeocin treatment at these concentrations resulted in a 35% to 99% loss of cell viability[3]. |
| Impact on Chromatin | Degrades DNA within nucleosomes | Trims but does not significantly degrade nucleosomes at lower concentrations (≤ 3 x 10⁻⁵ M)[2]. | This compound demonstrates a more aggressive degradation of chromatin structure. |
Table 2: Phenotypic Effects of this compound and Bleomycin in S. cerevisiae
| Phenotypic Effect | This compound | Bleomycin | Shared Observations |
| Primary DNA Lesion | Double-strand breaks | Double-strand breaks | Both agents are radiomimetic, primarily causing DSBs. |
| Cell Cycle Arrest | G2/M phase arrest | G2/M phase arrest | Activation of the DNA damage checkpoint halts the cell cycle to facilitate repair. |
| Genetic Recombination | Potent inducer | Potent inducer | Both drugs are highly recombinogenic. |
| Mutagenesis | High | Moderate | This compound induces a higher frequency of mutations. |
| Dependence on DNA Repair Pathways | Primarily Homologous Recombination (RAD52 epistasis group) | Primarily Homologous Recombination (RAD52 epistasis group) | Both rely heavily on the same major DNA repair pathways for cell survival. |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are protocols for key experiments used to assess the phenotypic effects of this compound and Bleomycin in yeast.
Yeast Drug Sensitivity Spot Assay
This is a qualitative to semi-quantitative method to assess the sensitivity of yeast strains to a drug.
Materials:
-
YPD agar plates
-
YPD liquid medium
-
This compound and/or Bleomycin stock solutions
-
Sterile water or saline
-
96-well microtiter plate
-
Spectrophotometer
Protocol:
-
Grow yeast strains overnight in liquid YPD medium at 30°C with shaking.
-
The next day, measure the optical density (OD600) of the cultures.
-
Dilute the cultures to an OD600 of 1.0 in sterile water or saline.
-
In a 96-well plate, perform a 10-fold serial dilution of each yeast strain.
-
Spot 5 µL of each dilution onto YPD agar plates and YPD agar plates containing the desired concentration of this compound or Bleomycin.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 30°C for 2-3 days and document the growth by imaging.
Quantitative Liquid Culture Drug Sensitivity Assay (IC50 Determination)
This method provides a quantitative measure of drug sensitivity by determining the IC50 value.
Materials:
-
YPD liquid medium
-
This compound and/or Bleomycin stock solutions
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring OD600
-
Yeast cultures
Protocol:
-
Grow yeast strains overnight in liquid YPD medium at 30°C.
-
Dilute the overnight cultures to a starting OD600 of 0.1 in fresh YPD medium.
-
In a 96-well plate, prepare a serial dilution of this compound and Bleomycin in YPD medium. Include a no-drug control.
-
Add 100 µL of the diluted yeast culture to each well containing 100 µL of the drug dilutions.
-
Incubate the plate at 30°C in a microplate reader with intermittent shaking.
-
Measure the OD600 of each well every 30 minutes for 24-48 hours.
-
Plot the growth curves for each drug concentration. The IC50 can be calculated from the endpoint OD600 values or by analyzing the area under the curve.
Cell Viability Assay using Methylene Blue Staining
This protocol allows for the direct visualization and quantification of viable and non-viable yeast cells.
Materials:
-
Yeast cultures treated with this compound or Bleomycin
-
Methylene Blue solution (0.01% w/v in 2% w/v sodium citrate)
-
Microscope slides and coverslips
-
Hemocytometer
-
Light microscope
Protocol:
-
Harvest a small aliquot of the treated yeast culture.
-
Mix the yeast suspension with an equal volume of Methylene Blue solution.
-
Incubate at room temperature for 5 minutes.
-
Load the stained cell suspension onto a hemocytometer.
-
Under a light microscope, count the number of stained (non-viable, blue) and unstained (viable, colorless) cells.
-
Calculate the percentage of viability: (Number of unstained cells / Total number of cells) x 100.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Yeast cultures treated with this compound or Bleomycin
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) or SYTOX Green staining solution
-
Flow cytometer
Protocol:
-
Harvest approximately 1x10^7 yeast cells by centrifugation.
-
Wash the cells once with sterile water.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Wash the fixed cells with sodium citrate buffer.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide or SYTOX Green.
-
Analyze the stained cells using a flow cytometer to measure DNA content and determine the percentage of cells in G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the action of this compound and Bleomycin in yeast.
Caption: DNA damage response pathway in yeast activated by this compound and Bleomycin.
References
- 1. Genetic changes and bioassays in bleomycin- and this compound-treated cells, and their relationship to chromosomal breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internucleosomal cleavage and chromosomal degradation by bleomycin and this compound in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering Bleomycin-Induced Genomic Alterations and Underlying Mechanisms in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Phleomycin: A Procedural Guide
Phleomycin is a glycopeptide antibiotic used as a selective agent in molecular genetics.[1] Due to its hazardous nature, including being harmful if swallowed and a potential mutagen, proper handling and disposal are critical to ensure laboratory safety and environmental protection.[2][3][4] Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety Precautions
Before handling this compound, it is essential to be familiar with its safety data sheet (SDS). Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][5]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves are required to prevent skin contact.[6]
-
Eye Protection: Safety glasses or goggles must be worn.[6]
-
Lab Coat: A lab coat or disposable gown should be worn to protect clothing.[6]
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice.[5][7]
-
Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids, and get medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Call a poison center or physician if you feel unwell.[3][7]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves inactivation followed by collection and disposal through an approved waste management program. Liquid and solid wastes require separate handling streams.
Procedure 1: Inactivation of Liquid this compound Waste
Liquid waste, such as used cell culture media containing this compound, must be chemically inactivated before disposal. This compound is readily inactivated by acidic or basic pH or by sodium hypochlorite.[1][2]
Method A: Alkaline and Hypochlorite Treatment
-
Prepare Inactivation Solution: For growth medium containing this compound, prepare a solution to achieve final concentrations of 5% sodium hydroxide (NaOH) and 0.1% sodium hypochlorite (NaClO).[8]
-
Treat Waste: Add the inactivation solution to the liquid this compound waste.
-
Mix and Wait: Gently mix the solution and allow it to sit for a sufficient contact time (a minimum of 2 hours is recommended) to ensure complete inactivation.
-
Collection: Collect the treated waste in a clearly labeled, leak-proof hazardous waste container.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3][7]
Note: Never pour this compound waste, treated or untreated, down the drain.[9]
Procedure 2: Disposal of Solid this compound Waste
Solid waste includes contaminated lab supplies such as pipette tips, gloves, culture plates, and empty this compound containers.
-
Segregation: Collect all solid waste contaminated with this compound separately from regular trash and biohazardous waste.[9]
-
Collection: Place the waste into a designated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.[9] The container must be clearly labeled "Chemotherapeutic Waste" or as required by institutional policy.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[10]
-
Disposal: When the container is full, seal it and arrange for disposal through your institution's EH&S program.[9]
Procedure 3: Spill Management
In the event of a this compound spill, immediate and proper cleanup is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation.[3]
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain Spill: Cover the spill with a suitable absorbent material.[5]
-
Clean Up: Carefully sweep or pick up the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5]
-
Decontaminate Area: Wipe the spill area with a 10% caustic solution, followed by a water rinse.[5]
-
Dispose of Waste: All cleanup materials, including contaminated PPE, must be disposed of as solid this compound waste.[5]
Quantitative Data Summary
The following table summarizes key concentrations for the use and disposal of this compound.
| Parameter | Application | Concentration/Value | Source(s) |
| Working Concentration | Mammalian Cell Selection | 50 - 200 µg/mL | [8] |
| Working Concentration | E. coli Selection | 5 µg/mL | [11] |
| Inactivation Solution | Liquid Waste Treatment | 5% NaOH | [8] |
| Inactivation Solution | Liquid Waste Treatment | 0.1% NaClO | [8] |
| Decontamination Solution | Spill Cleanup | 10% Caustic Solution | [5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste streams.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. genaxxon.com [genaxxon.com]
- 3. goldbio.com [goldbio.com]
- 4. This compound | CAS#:11006-33-0 | Chemsrc [chemsrc.com]
- 5. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. fishersci.com [fishersci.com]
- 8. invivogen.com [invivogen.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. odu.edu [odu.edu]
- 11. invivogen.com [invivogen.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Phleomycin
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phleomycin, a glycopeptide antibiotic commonly used as a selective agent in molecular genetics. By offering clear, procedural guidance, we aim to be your trusted resource for laboratory safety and chemical handling.
This compound, isolated from Streptomyces verticillus, is a hazardous compound that requires careful handling to avoid potential health risks.[1][2] It is harmful if swallowed and can cause skin and eye irritation, as well as allergic skin reactions.[3][4][5][6] Furthermore, it is suspected of causing genetic defects and is considered a possible carcinogen.[5][7][8] Therefore, strict adherence to safety protocols is crucial.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive array of personal protective equipment is necessary to minimize exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][9][10]
-
Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat or disposable gown are essential to prevent skin contact.[5][11]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.[11][12]
-
Footwear: Sturdy, closed-toe footwear should always be worn in the laboratory.[9]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C55H85N20O21S2Cu · HCl | [5] |
| Molecular Weight | 1324.38 g/mol | [4] |
| Oral LD50 (Mouse) | 371 mg/kg | [4] |
| Oral LD50 (Rat) | 649 mg/kg | [4] |
| Solubility in Water | 10 mg/mL, 20 mg/mL | [4][13] |
| Recommended Storage | Powder: 2-8°C or +4°C; Solution: -20°C (long term), 4°C (short term) | [1][2][5][14] |
| Working Concentration | Bacteria: 5 µg/ml; Yeasts: 10 µg/ml; Filamentous Fungi: 10-50 µg/ml; Mammalian Cells: 5-50 µg/ml | [13][14] |
Operational Plans: From Handling to Disposal
Adherence to standardized procedures is critical for both safety and experimental integrity. The following sections provide step-by-step guidance for the operational handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the necessary steps for safely preparing a this compound solution from its powder form.
1. Preparation and Engineering Controls:
- Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5][7]
- Ensure that an eyewash station and safety shower are readily accessible.[7]
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat or gown.
- Wear chemical safety goggles and, if necessary, a face shield.[3]
- Don two pairs of chemical-resistant gloves.
3. Reconstitution of this compound Powder:
- This compound powder is highly hygroscopic; keep the container tightly closed until use.[1][2]
- Carefully weigh the desired amount of this compound powder.
- Re-suspend the powder in sterile water or HEPES buffer (pH 7.25) to the desired concentration (e.g., 20 mg/mL).[1]
- Gently vortex the solution to ensure it is fully dissolved.
4. Post-Handling Procedures:
- Wipe down the work area with a suitable deactivating agent such as a dilute acid or base, or sodium hypochlorite, followed by a water rinse.[1][2]
- Properly remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[5]
- Wash hands thoroughly with soap and water after handling.[5]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound powder.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Segregation of Waste:
- All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, should be considered hazardous waste.
2. Collection of Waste:
- Collect all solid and liquid hazardous waste in clearly labeled, leak-proof containers.[3][6]
- Solid waste should be placed in a designated hazardous waste bag or container.
- Aqueous waste containing this compound can be inactivated by adjusting the pH to be acidic or basic, or by adding sodium hypochlorite.[1][2] However, always follow your institution's specific guidelines for chemical waste treatment.
3. Storage of Waste:
- Store hazardous waste containers in a designated, secure area away from general lab traffic.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][7] Do not dispose of this compound waste down the drain.[6]
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical flow for the disposal of this compound waste.
By following these guidelines, you can ensure a safer laboratory environment for yourself and your colleagues while maintaining the integrity of your research. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. genaxxon.com [genaxxon.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:11006-33-0 | Chemsrc [chemsrc.com]
- 5. goldbio.com [goldbio.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. ori.umkc.edu [ori.umkc.edu]
- 9. bvl.bund.de [bvl.bund.de]
- 10. m.youtube.com [m.youtube.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. invivogen.com [invivogen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
